4-Bromophenyl methyl sulfone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-bromo-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFSYRGFJDJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188218 | |
| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-32-8 | |
| Record name | 4-Bromophenyl methyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl methyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-(methylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(methylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromophenyl methyl sulfone CAS number 3466-32-8 properties
An In-depth Technical Guide to 4-Bromophenyl Methyl Sulfone (CAS 3466-32-8) for Advanced Research Applications
Abstract
This compound, identified by CAS number 3466-32-8, is a versatile and pivotal intermediate in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The document delves into the causality behind its chemical behavior, offering field-proven insights into its utilization as a key building block for complex molecular architectures. By integrating detailed experimental protocols, safety data, and an analysis of its spectral characteristics, this guide serves as an authoritative resource for leveraging this compound in demanding research and development environments.
Compound Identification and Core Structure
This compound is an organosulfur compound characterized by a phenyl ring substituted with a bromine atom and a methyl sulfone group at the para position. The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) and the reactivity of the carbon-bromine bond make it a highly valuable synthon.
Caption: Chemical structure of this compound.
The key identifiers for this compound are summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| CAS Number | 3466-32-8 | [1][2] |
| IUPAC Name | 1-bromo-4-(methylsulfonyl)benzene | [2][3] |
| Molecular Formula | C₇H₇BrO₂S | [1][4] |
| Molecular Weight | 235.10 g/mol | [1][5] |
| Canonical SMILES | CS(=O)(=O)c1ccc(Br)cc1 | [1][2] |
| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [1][2] |
| EC Number | 222-421-0 | [1][5] |
| MDL Number | MFCD00025065 | [1][4] |
Physicochemical and Spectral Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The relatively high melting point and polarity are direct consequences of its molecular structure.
Physicochemical Data
The sulfone group's high polarity and the bromine atom's mass contribute to strong intermolecular dipole-dipole interactions and London dispersion forces, resulting in a crystalline solid with a high melting point and limited solubility in nonpolar solvents.
| Property | Value | Significance & Experimental Insight | Source |
| Appearance | White to off-white crystalline powder | Crystalline nature suggests high purity. Discoloration may indicate impurities or degradation. | [2][4][6] |
| Melting Point | 103-107 °C (lit.) | A sharp melting range within this window is a good indicator of purity. Broadening suggests impurities. | [1][7][8] |
| Boiling Point | 348.6 °C (Predicted) | High boiling point indicates low volatility. Purification by distillation requires high vacuum to prevent decomposition. | [7][9] |
| Density | ~1.595 - 1.6 g/cm³ | Useful for mass-to-volume calculations in process scale-up. | [8][9] |
| Solubility | Soluble in Methanol | Its polarity allows solubility in polar organic solvents. This is critical for choosing reaction and purification solvents. | [7][10] |
| Storage Temp. | Room Temperature or 0-8 °C | Stable under standard conditions, but refrigeration is often recommended for long-term preservation of purity. | [4][10][11] |
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly characteristic. The aromatic region will show two doublets corresponding to the AA'BB' system of a 1,4-disubstituted benzene ring, typically around 7.8-8.0 ppm. The methyl group protons will appear as a sharp singlet further upfield, around 3.1-3.3 ppm, due to the deshielding effect of the adjacent sulfonyl group.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct aromatic carbon signals due to symmetry, and one aliphatic signal for the methyl carbon. The carbon attached to the sulfonyl group will be the most downfield among the aromatic signals.
-
IR (Infrared) Spectroscopy: Key vibrational bands confirm the presence of the functional groups. Expect strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. A C-Br stretching vibration will be observed in the fingerprint region, typically around 600-500 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.
Recommended Laboratory Synthesis
A common and reliable method for the laboratory-scale synthesis is the oxidation of the corresponding sulfide, 4-bromothioanisole (p-bromophenyl methyl sulfide). This method avoids the handling of more hazardous sulfonyl chlorides.
Reaction: Oxidation of 4-Bromothioanisole
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Catalyst Preparation: In a round-bottom flask, dissolve a catalytic amount of vanadyl acetylacetonate [VO(acac)₂] (e.g., 0.1 mol%) in chloroform. The solution will turn from yellow-green to dark brown.[13]
-
Addition of Substrate: Add 4-bromothioanisole (1.0 equivalent) to the flask.[13]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Oxidation: Add 30% hydrogen peroxide (approx. 2.2-2.5 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The use of H₂O₂ is advantageous as its only byproduct is water.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., diethyl ether or hexanes/ethyl acetate).[13]
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot ethanol to yield pure this compound as a white crystalline solid.
Core Reactivity and Mechanistic Insights
The reactivity is dominated by the C-Br bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions. The sulfone group is a strong deactivating, meta-directing group for electrophilic aromatic substitution; however, reactions at the aromatic ring are less common than reactions at the bromine site.
Caption: Key reactivity pathways for this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method to form C-C bonds, yielding biaryl methyl sulfones.[14] This is a cornerstone of modern drug discovery for creating complex scaffolds.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. It is instrumental in synthesizing substituted anilines and N-aryl sulfonamides.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling, the electron-withdrawing sulfone group can activate the ring for SNAr reactions with potent nucleophiles (e.g., thiols), where bromine acts as the leaving group.[4][6]
Applications in Research and Drug Development
This compound is not typically a final drug product but rather a critical building block. The methyl sulfone moiety is a common feature in many bioactive molecules, often acting as a polar, metabolically stable hydrogen bond acceptor that can improve pharmacokinetic properties.[16]
-
Anti-inflammatory Agents: It is a documented precursor in the synthesis of selective COX-2 inhibitors like DuP 697, where the methylsulfonylphenyl group is a key pharmacophore for binding to the cyclooxygenase enzyme active site.[14][17]
-
Antimicrobial and Anticancer Agents: The sulfone functional group is present in numerous compounds investigated for antimicrobial and anticancer activities.[4] This compound serves as a readily available starting material for creating libraries of novel derivatives for screening.
-
Material Science: The compound is also used in the formulation of specialty polymers, where its incorporation can enhance thermal stability and chemical resistance.[4]
-
Synthetic Building Block: It is used to synthesize a variety of other intermediates, such as 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) and various thiophene sulfonamides, which are themselves valuable in further synthetic endeavors.[14][17]
Safety, Handling, and Disposal
Adherence to safety protocols is mandatory when handling any chemical reagent. The primary hazards are associated with irritation and ingestion.
Hazard Identification
| Hazard Statement | GHS Code | Class | Precautionary Measures |
| Harmful if swallowed | H302 | Acute Toxicity 4 (Oral) | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention. |
| Causes skin irritation | H315 | Skin Irritation 2 | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | H319 | Eye Irritation 2 | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| May cause respiratory irritation | H335 | STOT SE 3 | Avoid breathing dust. Use only in a well-ventilated area. |
Recommended Handling Protocol
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[5][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][18]
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be sent to a licensed hazardous waste disposal facility.
Conclusion
This compound (CAS 3466-32-8) is a compound of significant strategic importance for chemical research and pharmaceutical development. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like cross-coupling reactions, and its role as a precursor to bioactive molecules make it an indispensable tool. This guide has provided the essential technical knowledge, from synthesis protocols to safety considerations, empowering researchers to utilize this versatile building block with confidence and precision.
References
- 1. This compound 97 3466-32-8 [sigmaaldrich.com]
- 2. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chem-casts.com [chem-casts.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 3466-32-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 3466-32-8 [m.chemicalbook.com]
- 11. This compound | 3466-32-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound(3466-32-8) 1H NMR [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 3466-32-8 [chemicalbook.com]
- 16. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcompare.com [labcompare.com]
- 18. fishersci.ca [fishersci.ca]
- 19. echemi.com [echemi.com]
- 20. fluorochem.co.uk [fluorochem.co.uk]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: Understanding a Key Synthetic Building Block
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-4-(methylsulfonyl)benzene, also known as 4-Bromophenyl methyl sulfone, is a bifunctional aromatic compound featuring both a bromine atom and a methylsulfonyl group. Its chemical structure makes it a highly valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom facilitates various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring. These characteristics make it a crucial building block in the pharmaceutical and agrochemical industries for creating active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established analytical procedures.
Core Physical and Chemical Properties
The fundamental physical characteristics of 1-bromo-4-(methylsulfonyl)benzene dictate its behavior in various laboratory and industrial settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrO₂S | [3][4][5] |
| Molecular Weight | 235.1 g/mol | [3][4][6] |
| Appearance | White to light yellow crystalline solid/powder | [3][7] |
| Melting Point | 103-107 °C (literature value) | [3][6][7] |
| Boiling Point | ~275-280 °C | [3][7] |
| Density | 1.595 g/cm³ (Predicted) | [3] |
| CAS Number | 3466-32-8 | [4][5][8] |
Molecular Structure and its Influence on Physical Properties
The physical properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces. 1-Bromo-4-(methylsulfonyl)benzene's structure consists of a polar methylsulfonyl group (-SO₂CH₃) and a halogenated benzene ring.
Caption: Molecular structure of 1-bromo-4-(methylsulfonyl)benzene.
The highly polar sulfonyl group creates strong dipole-dipole interactions between molecules. The benzene ring and bromine atom contribute to London dispersion forces. These combined intermolecular forces are significant, requiring a substantial amount of energy to overcome, which explains the compound's solid state at room temperature and its relatively high melting point of 103-107 °C.[3][6][7] The large, non-polar aromatic ring system is the primary reason for its poor solubility in water.
Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility.[9] 1-Bromo-4-(methylsulfonyl)benzene is a polar molecule, yet it possesses significant non-polar character due to the large bromophenyl group.
-
Aqueous Solubility : The compound is generally considered insoluble in water. The polarity of the methylsulfonyl group is insufficient to overcome the hydrophobicity of the brominated aromatic ring.
-
Organic Solubility : It demonstrates good solubility in moderately polar to polar organic solvents such as dichloromethane, acetone, and ethanol.[3][7] This is because these solvents can effectively solvate both the polar sulfonyl moiety and the non-polar aromatic portion of the molecule.
This solubility profile is critical for selecting appropriate solvents for chemical reactions (ensuring reactants are in the same phase) and for purification processes like recrystallization.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, physical properties must be determined through reliable and reproducible experimental methods. The following protocols are standard procedures in organic chemistry labs.
Protocol 1: Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[10]
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation : Place a small amount of 1-bromo-4-(methylsulfonyl)benzene on a clean, dry watch glass and crush it into a fine powder using a spatula.[11]
-
Capillary Loading : Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.[12]
-
Packing : Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed sample height should be approximately 1-2 mm.[11][12]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp device).
-
Heating :
-
Rapid Initial Heating : If the approximate melting point is known (103-107 °C), rapidly heat the block to about 90 °C.[10]
-
Slow Final Heating : Decrease the heating rate to a slow and steady 1-2 °C per minute. A slow rate is critical for an accurate reading, as it allows the temperature of the sample and the thermometer to equilibrate.
-
-
Observation and Recording :
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.[13]
-
-
Reporting : The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 103-107 °C.
Protocol 2: Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in a specific solvent.
Caption: Workflow for Qualitative Solubility Testing.
Methodology:
-
Sample Preparation : Place approximately 25 mg of 1-bromo-4-(methylsulfonyl)benzene into a small, clean test tube.[14]
-
Solvent Addition : Add 0.75 mL of the test solvent (e.g., water, ethanol) to the test tube in small portions (e.g., 0.25 mL at a time).[14]
-
Mixing : After each addition, vigorously shake or stir the mixture for at least 60 seconds to ensure maximum interaction between the solute and solvent.[9]
-
Observation : Carefully observe the contents of the test tube.
-
Classification : Classify the compound as "soluble" or "insoluble" in the tested solvent. For compounds that are only slightly soluble, this can also be noted.
Spectroscopic Data
While not a classical physical property, spectroscopic data is a fundamental characteristic used for identification. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a unique fingerprint of the molecule's hydrogen environment.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.81 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 3.05 (s, 3H).[15]
-
The two doublets (d) at 7.81 and 7.72 ppm correspond to the four protons on the benzene ring.
-
The singlet (s) at 3.05 ppm corresponds to the three protons of the methyl group.
-
Safety and Handling
A comprehensive understanding of a chemical's properties includes its hazards. 1-Bromo-4-(methylsulfonyl)benzene is classified as an irritant.
-
Hazards : Irritating to eyes, respiratory system, and skin. Harmful if swallowed.[3][7]
-
Precautions : When handling, wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7] Avoid breathing dust and ensure work is conducted in a well-ventilated area or fume hood.[7]
Conclusion
The physical properties of 1-bromo-4-(methylsulfonyl)benzene—a white crystalline solid with a melting point of 103-107 °C and solubility in polar organic solvents—are dictated by its distinct molecular structure. The interplay between the polar methylsulfonyl group and the non-polar bromophenyl ring defines its behavior. A firm grasp of these properties, validated through standardized experimental protocols, is essential for chemists and researchers to effectively utilize this versatile compound in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-4-(methylsulphonyl)benzene | SIELC Technologies [sielc.com]
- 5. Synthonix, Inc > 3466-32-8 | 1-Bromo-4-(methylsulfonyl)benzene [synthonix.com]
- 6. 1-Bromo-4-(methylsulfonyl)benzene | CAS 3466-32-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. chembk.com [chembk.com]
- 8. srisyn.com [srisyn.com]
- 9. chem.ws [chem.ws]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. byjus.com [byjus.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromophenyl Methyl Sulfone
Introduction
4-Bromophenyl methyl sulfone is a versatile crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1] With the chemical formula C₇H₇BrO₂S, its structure is characterized by a benzene ring substituted with a bromine atom and a methyl sulfone group at the para position.[2] This compound is frequently employed in the development of novel pharmaceuticals, including anti-inflammatory and antimicrobial agents, and in material science applications.[1][3]
Given its significance, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for comprehensive characterization. This guide offers a detailed analysis of the spectral data of this compound, grounded in fundamental principles and supported by experimental evidence.
Molecular Structure
A clear understanding of the molecular structure is essential for the interpretation of its spectral data. The key structural features are the para-substituted aromatic ring, the electron-withdrawing sulfone group, and the bromine atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by two distinct regions: the aromatic region and the aliphatic region. Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, giving rise to a classic AA'BB' spin system that often appears as two distinct doublets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 - 7.87 | Multiplet (apparent d) | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| 3.25 | Singlet | 3H | Methyl protons (-SO₂CH₃) |
| Data acquired in d₆-DMSO at 400 MHz.[4] |
Expertise & Causality:
-
Aromatic Protons (δ 7.87-7.89): The protons on the benzene ring appear significantly downfield. This is due to the strong deshielding effect of the electron-withdrawing sulfone group (-SO₂CH₃), which reduces the electron density around the aromatic ring. The protons ortho to the sulfone group (H-2, H-6) are expected to be slightly more deshielded than those ortho to the bromine atom (H-3, H-5), resulting in the observed multiplet pattern.[4]
-
Methyl Protons (δ 3.25): The three protons of the methyl group appear as a sharp singlet.[4] The singlet multiplicity confirms that there are no adjacent protons. Its chemical shift at 3.25 ppm is further downfield than a typical methyl group due to the deshielding influence of the attached electronegative sulfone group.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 140.04 | C4 (C-Br) |
| 132.45 | C2, C6 (Aromatic CH) |
| 129.05 | C3, C5 (Aromatic CH) |
| 127.68 | C1 (C-SO₂) |
| 43.39 | Methyl Carbon (-SO₂CH₃) |
| Data acquired in d₆-DMSO at 100 MHz.[4] |
Expertise & Causality:
-
Aromatic Carbons: The four signals in the aromatic region (δ 127-141) are typical for a substituted benzene ring. The quaternary carbon attached to the bromine (C4) and the one attached to the sulfone group (C1) are identifiable by their lower intensity in a typical spectrum. Their specific assignments are based on established substituent effects.[5] The two signals at 132.45 and 129.05 ppm each represent two equivalent aromatic CH carbons, consistent with the molecule's symmetry.[4]
-
Methyl Carbon (δ 43.39): This upfield signal is characteristic of an sp³-hybridized carbon. Its chemical shift is influenced by the attached sulfone group.[4]
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by very strong absorptions characteristic of the sulfone group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3090 - 3000 | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | C-H Stretch | Aliphatic C-H (in -CH₃) |
| ~1575 | C=C Stretch | Aromatic Ring |
| ~1320 - 1300 | Asymmetric S=O Stretch | Sulfone (-SO₂-) |
| ~1160 - 1140 | Symmetric S=O Stretch | Sulfone (-SO₂-) |
| ~1085 | C-Br Stretch | Aryl Bromide |
Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR).[6][7]
Expertise & Causality: The most diagnostic peaks in the IR spectrum are the two intense bands corresponding to the sulfone S=O stretching vibrations.[8] The absorption around 1320-1300 cm⁻¹ is assigned to the asymmetric stretch, while the one around 1160-1140 cm⁻¹ corresponds to the symmetric stretch. The high intensity and characteristic positions of these two bands provide unequivocal evidence for the presence of the sulfone functional group.
Caption: Workflow for acquiring an IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound. It also reveals structural details through the analysis of fragmentation patterns.
| m/z (Mass/Charge) | Interpretation |
| 236 / 234 | Molecular Ion Peak [M]⁺ |
| 157 / 155 | [M - SO₂CH₃]⁺ |
| 79 | [SO₂CH₃]⁺ |
| 76 | [C₆H₄]⁺ |
Note: Values correspond to the two major isotopes of Bromine, ⁸¹Br and ⁷⁹Br.
Expertise & Causality:
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a distinct pair of peaks for the molecular ion at m/z 234 and 236. This is the hallmark of a compound containing one bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of this isotopic pattern confirms the molecular formula. The monoisotopic mass is 233.93501 Da.[6][9]
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion can fragment. A common fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or the bromophenyl radical. The detection of a fragment ion pair at m/z 155 and 157 ([C₆H₄Br]⁺) is a strong indicator of this fragmentation.
Caption: Primary fragmentation pathway for this compound in EI-MS.
Safety & Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and symmetry of the molecule. IR spectroscopy provides definitive evidence of the critical sulfone functional group through its intense, characteristic stretches. Finally, mass spectrometry confirms the molecular weight and the presence of a bromine atom via its distinct isotopic signature. Together, these techniques form a self-validating system for the structural elucidation and quality control of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. labcompare.com [labcompare.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.ca [fishersci.ca]
- 11. echemi.com [echemi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
stability and storage conditions for 4-Bromophenyl methyl sulfone
An In-depth Technical Guide to the Stability and Storage of 4-Bromophenyl methyl sulfone
This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 3466-32-8). Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.
Introduction: The Role of this compound
This compound is a versatile sulfone derivative that serves as a key building block in various chemical syntheses.[1] Its structure, featuring a bromine atom and a methyl sulfone group on a phenyl ring, makes it a valuable intermediate in the pharmaceutical industry for creating biologically active compounds, including anti-inflammatory and antimicrobial agents.[1] Furthermore, its reactivity is leveraged in material science to develop specialty polymers with enhanced thermal stability and in organic chemistry for complex reactions like nucleophilic substitutions and coupling reactions.[1][2] Given its application in highly sensitive fields, maintaining the purity and stability of this compound is paramount to ensuring the validity and reproducibility of experimental outcomes.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the first step in developing an effective stability and storage protocol.
| Property | Value | Source(s) |
| CAS Number | 3466-32-8 | [1][3] |
| Molecular Formula | C₇H₇BrO₂S | [1] |
| Molecular Weight | 235.10 g/mol | [4] |
| Appearance | White crystal or powder | [1] |
| Melting Point | 102 - 107 °C | [2][5] |
| Purity | ≥ 97-99% | |
| Storage Class Code | 11 - Combustible Solids | [6] |
Chemical Stability and Degradation Profile
Safety Data Sheets (SDS) and supplier technical documents indicate that this compound is stable under normal, recommended storage conditions.[5] However, its integrity can be compromised by exposure to specific environmental factors. Understanding these potential degradation pathways is essential for preventing unintended chemical changes that could impact research results.
Conditions to Avoid:
Materials to Avoid:
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, sulfur oxides, and bromine.[3][5]
Caption: Potential degradation pathways for this compound.
Hydrolytic Stability
The sulfone group is generally stable to hydrolysis under neutral conditions. However, the recommendation to avoid moisture, strong acids, and strong bases suggests that under these conditions, the molecule could be susceptible to degradation.[5] In drug development, forced degradation studies under acidic and basic conditions are standard practice to probe for such liabilities.
Oxidative Stability
Direct incompatibility with strong oxidizing agents is noted, indicating that the sulfone moiety or the aromatic ring can be oxidized, leading to the formation of impurities.[5] Care must be taken to ensure the compound is not stored in proximity to such reagents.
Thermal Stability
The compound is a combustible solid with a relatively high melting point of 102-107 °C.[6] It is stable at recommended storage temperatures, but decomposition can occur at elevated temperatures, releasing hazardous gases.[3][5]
Photostability
While not explicitly detailed in the reviewed literature for this specific molecule, aromatic bromine compounds can be susceptible to photolytic degradation. It is a standard quality control measure to assess the photostability of any reference standard to determine if light-protective packaging is required.[7]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is mandatory. These protocols are derived from its known chemical properties and incompatibilities.
Storage Conditions
The consensus from supplier data sheets points to a consistent set of storage requirements:
-
Temperature: Store in a cool location. A refrigerated temperature range of 0-8 °C is explicitly recommended by some suppliers.[1]
-
Atmosphere: Keep in a dry and well-ventilated place.[3][5][8]
-
Container: The container must be kept tightly closed to prevent exposure to moisture and air.[3][5]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]
Handling Procedures
As a hazardous substance, proper personal protective equipment (PPE) and handling techniques are required to ensure user safety and prevent contamination of the material.[3]
-
Ventilation: Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust.[3][5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[6][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[6]
-
Skin and Body: Wear a lab coat or other protective clothing to prevent skin contact.[9]
-
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
Framework for a Comprehensive Stability Assessment
For drug development professionals and researchers using this compound as a reference standard, establishing a defined shelf-life or retest period through a formal stability study is a regulatory and quality imperative.[7][10]
Caption: A typical workflow for conducting a stability study on a reference standard.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish that the chosen analytical method is "stability-indicating."
-
Preparation: Prepare several solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add hydrochloric acid (e.g., to a final concentration of 0.1 N HCl). Store one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Add sodium hydroxide (e.g., to 0.1 N NaOH). Treat similarly to the acid hydrolysis samples.
-
Oxidation: Add hydrogen peroxide (e.g., to 3% H₂O₂). Store at room temperature for a defined period.
-
Thermal Stress: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution sample to controlled UV and visible light conditions as per ICH Q1B guidelines.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the percentage of degradation and profile any new impurity peaks.
Step-by-Step Protocol: Long-Term and Accelerated Stability Study
This protocol establishes the retest period under intended storage and transport conditions.[10][11]
-
Material: Use a well-characterized batch of this compound.
-
Initial Analysis (Time Zero): Perform a complete analysis of the material to establish baseline data. Tests should include:
-
Appearance (visual inspection)
-
Assay and Purity (by a stability-indicating HPLC method)
-
Moisture content (e.g., by Karl Fischer titration)
-
-
Sample Storage: Place aliquots of the material into stability chambers under the following conditions:
-
Long-Term: 5 °C ± 3 °C (reflecting refrigerated storage) and/or 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[10]
-
-
Testing Schedule: Pull samples from the chambers at predefined intervals.[11][12]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis and Evaluation: Analyze the pulled samples using the same tests performed at time zero. Compare the results to the initial data and the established acceptance criteria. Significant changes in any parameter, particularly a decrease in assay or the growth of impurities, may indicate instability. The data is then used to establish a retest date for the reference standard.
Conclusion
This compound is a chemically stable compound when stored and handled correctly. Its primary liabilities include sensitivity to moisture, strong acids, strong bases, and oxidizing agents. Adherence to the recommended storage conditions—specifically, cool (0-8 °C), dry, and tightly sealed containers—is critical for preserving its purity and integrity. For applications in regulated environments, a formal stability study is the only reliable method to establish a scientifically sound retest period, ensuring the continued validity of the material as a reference standard in critical assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3466-32-8 [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound 97 3466-32-8 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2050-48-8 Name: 4-BROMOPHENYL SULFONE [xixisys.com]
- 9. echemi.com [echemi.com]
- 10. gmpsop.com [gmpsop.com]
- 11. www3.paho.org [www3.paho.org]
- 12. japsonline.com [japsonline.com]
An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromophenyl Methyl Sulfone for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenyl methyl sulfone is a versatile building block in modern organic synthesis, prized for its unique electronic properties and multiple reactive centers. This guide provides an in-depth analysis of the principal reactive sites of this molecule: the aryl bromide, the sulfone-activated aromatic ring, and the α-protons of the methyl sulfone group. By leveraging principles of chemoselectivity, these sites can be addressed with a high degree of control, enabling the synthesis of complex molecular architectures. This whitepaper offers a comprehensive exploration of the key transformations at each site, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and α-functionalization. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to empower researchers in drug discovery and materials science to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
This compound (CAS No. 3466-32-8) has emerged as a critical intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] Its utility stems from the presence of three distinct reactive functionalities within a single, stable scaffold: a readily functionalized carbon-bromine bond, an electron-deficient aromatic ring activated by the powerful electron-withdrawing sulfonyl group, and acidic protons on the methyl group. This trifecta of reactivity allows for a modular and sequential approach to molecular construction, making it a favored building block for creating diverse compound libraries.
This guide will dissect the reactivity of each of these sites, providing both the theoretical underpinning and practical guidance necessary for their selective manipulation. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in established chemical principles.
Reactive Site Analysis and Key Transformations
The strategic functionalization of this compound hinges on understanding the inherent reactivity and accessibility of its three primary reactive sites. The selection of reagents and reaction conditions dictates which site is addressed, enabling a high degree of synthetic control.
The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The carbon-bromine bond is the most common site for initial functionalization, primarily through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal chemistry for the construction of biaryl and aryl-amine linkages.
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanism: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Methoxy-4'-(methylsulfonyl)biphenyl
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[4][5]
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane, anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and PCy₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 4-12 | 85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6-16 | 80-90 |
| Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 12-24 | 75-85 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. |
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, a linkage of paramount importance in the pharmaceutical industry.[6][7]
Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 4-(4-(Methylsulfonyl)phenyl)morpholine
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides with morpholine.[9][10]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene followed by morpholine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 16-24 | 80-90 |
| [Pd(IPr)(μ-Cl)Cl]₂ | - | KHMDS | Toluene | 100 | 12 | >95 |
| Table 2: Representative conditions for Buchwald-Hartwig amination of this compound. |
The Aromatic Ring: A Target for Nucleophilic Aromatic Substitution (SₙAr)
The potent electron-withdrawing nature of the sulfone group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[11] This reactivity is most pronounced at the positions ortho and para to the sulfone. In this compound, the bromine atom serves as a leaving group in SₙAr reactions, providing a complementary pathway to the palladium-catalyzed methods.
Mechanism: The SₙAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[12]
Experimental Protocol: Synthesis of 4-Methoxyphenyl Methyl Sulfone via SₙAr
This protocol is based on the copper-catalyzed reaction of aryl bromides with sodium methoxide.[13]
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, sodium methoxide, and CuI.
-
Add anhydrous DMF and heat the mixture to 120-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by chromatography.
-
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| NaOMe | CuI | DMF | 120-140 | 70-85 |
| NaN₃ | - | DMF | 100 | 60-75 |
| KCN | Pd(PPh₃)₄ | DMF | 120 | 70-80 |
| Table 3: Conditions for Nucleophilic Aromatic Substitution on this compound. |
The Methyl Group: α-Proton Acidity and C-H Functionalization
The protons on the methyl group of this compound are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation with a strong base to form a stabilized carbanion, which can then react with various electrophiles.
Mechanism: A strong, non-nucleophilic base, such as n-butyllithium or lithium diisopropylamide (LDA), is used to abstract a proton from the methyl group, generating a lithium salt. This nucleophilic species can then participate in reactions such as alkylation.
Caption: Deprotonation and alkylation of the methyl sulfone group.
Experimental Protocol: α-Benzylation of this compound
This protocol is based on general procedures for the alkylation of sulfones.[14]
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, as a solution in hexanes)
-
Benzyl bromide (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C.
-
Add benzyl bromide dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Base | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) |
| n-BuLi | Benzyl bromide | THF | -78 to RT | 70-85 |
| LDA | Methyl iodide | THF | -78 to RT | 75-90 |
| LiHMDS | Benzaldehyde | THF | -78 to RT | 60-75 (yields the β-hydroxy sulfone) |
| Table 4: Conditions for the functionalization of the α-position of the methyl sulfone. |
Chemoselectivity and Orthogonal Reactivity
The true synthetic power of this compound lies in the ability to selectively address one reactive site in the presence of the others. This orthogonal reactivity is governed by the choice of reagents and reaction conditions.
-
Palladium-catalyzed couplings are highly selective for the C-Br bond. The conditions are generally not basic or nucleophilic enough to affect the other sites.
-
SₙAr reactions require a strong nucleophile and often elevated temperatures. Under these conditions, the C-Br bond is the most susceptible to substitution due to the activating effect of the para-sulfonyl group.
-
α-Deprotonation requires a very strong, non-nucleophilic base at low temperatures. These conditions are specific for the acidic C-H bonds of the methyl group and will not typically affect the aryl bromide.
By carefully selecting the reaction sequence, complex molecules can be assembled in a controlled and predictable manner. For example, a Suzuki-Miyaura coupling can be performed first to install a biaryl moiety, followed by deprotonation and alkylation of the methyl sulfone to add further complexity.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for organic synthesis. Its three distinct reactive sites—the aryl bromide, the activated aromatic ring, and the acidic methyl protons—can be functionalized with a high degree of chemoselectivity. This guide has provided a comprehensive overview of the key transformations at each of these sites, complete with mechanistic insights and practical experimental protocols. As the demand for novel and complex small molecules in drug discovery and materials science continues to grow, the strategic application of multi-functional building blocks like this compound will become increasingly important. Future research in this area will likely focus on the development of new catalytic methods for the selective functionalization of this and related scaffolds, further expanding the synthetic chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97 3466-32-8 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Enantiospecific cross-coupling of cyclic alkyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromophenyl Methyl Sulfone: A Cornerstone Intermediate in Modern Synthesis
Introduction: The Strategic Importance of the Sulfonyl Moiety
In the landscape of medicinal chemistry and materials science, the sulfone group (R-SO₂-R') stands out as a uniquely versatile and powerful functional group.[1] Molecules incorporating this scaffold are integral to a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents.[2] The sulfone's distinct electronic and structural characteristics—namely its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor—make it a privileged motif in drug design.[1][3] It is within this context that 4-Bromophenyl methyl sulfone emerges not merely as a chemical compound, but as a strategic and highly versatile synthetic intermediate, enabling access to a vast chemical space of complex, high-value molecules.[4] This guide provides an in-depth exploration of its synthesis, reactivity, and pivotal role in advanced synthetic applications.
Physicochemical Properties and Characterization
A thorough understanding of a synthetic intermediate begins with its fundamental properties. This compound is a white crystalline solid at room temperature, and its identity and purity are typically confirmed through a combination of physical and spectroscopic methods.
| Property | Value | Source(s) |
| CAS Number | 3466-32-8 | [5][6] |
| Molecular Formula | C₇H₇BrO₂S | [4][5] |
| Molecular Weight | 235.10 g/mol | [6] |
| Melting Point | 103-107 °C | [6][7] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥97-99% (GC) | [4][6] |
| SMILES | CS(=O)(=O)c1ccc(Br)cc1 | [5][6] |
| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [5][6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characteristic, showing signals for the methyl protons and the aromatic protons on the disubstituted benzene ring.[8][9]
-
¹³C NMR: The carbon NMR provides information on the seven distinct carbon environments within the molecule.[9]
-
IR Spectroscopy: Infrared analysis reveals strong absorption bands corresponding to the S=O stretches of the sulfone group.
Synthesis of this compound
The accessibility of this intermediate is key to its widespread use. Two primary, reliable methods for its synthesis are the oxidation of a sulfide precursor and the sulfonylation-methylation of a benzene derivative.
Protocol 1: Oxidation of 4-Bromothioanisole
This is the most direct and common laboratory-scale synthesis. The choice of oxidant is critical to prevent over-oxidation to other species while ensuring a high conversion rate. Hydrogen peroxide is a green and effective oxidant, often used with a catalyst.
Causality: The use of a catalyst like vanadyl acetylacetonate [VO(acac)₂] allows the oxidation to proceed under milder conditions (0-5 °C), which enhances selectivity for the sulfone over potential side products.[10] The controlled, dropwise addition of H₂O₂ is crucial to manage the exothermicity of the reaction and prevent runaway oxidation.
Detailed Step-by-Step Methodology:
-
A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a thermometer, and placed under a nitrogen atmosphere.
-
The flask is charged with 4-bromothioanisole (p-bromophenyl methyl sulfide) (1.0 equiv) and a suitable solvent such as chloroform (CHCl₃).[10]
-
A catalytic amount of vanadyl acetylacetonate (e.g., 1.5 mol%) is added.[10]
-
The solution is cooled to 0 °C using an ice bath.
-
An aqueous solution of hydrogen peroxide (~30%, 1.2 equiv) is added dropwise via the dropping funnel over 25-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[10]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
-
Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.
Protocol 2: Two-Step Synthesis from 4-Bromobenzenesulfonyl Chloride
An alternative route, suitable for larger scale and starting from a different commercially available material, involves the reduction of the sulfonyl chloride followed by methylation.
Causality: This method avoids the direct handling of thioanisole. The initial reduction of the sulfonyl chloride to the corresponding sulfinate salt creates a nucleophilic sulfur species. This intermediate is then readily alkylated by a methylating agent like dimethyl sulfate in a classic nucleophilic substitution reaction to form the desired methyl sulfone.
Detailed Step-by-Step Methodology:
-
Reduction: In a suitable reaction vessel, 4-bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in water. Sodium sulfite or a similar reducing agent is added portion-wise with stirring.
-
The reaction is heated to ensure complete reduction to the sodium 4-bromobenzenesulfinate salt. The progress can be monitored by the disappearance of the sulfonyl chloride.
-
Methylation: After cooling the reaction mixture, a methylating agent such as dimethyl sulfate (CH₃)₂SO₄ is added dropwise.[11]
-
The reaction is stirred, often with gentle heating (e.g., 40-45 °C), for several hours to ensure complete methylation.[11]
-
Upon completion, the mixture is cooled, and the precipitated solid product is collected by filtration.
-
The solid is washed with water to remove inorganic salts and dried to afford this compound. A patent for a similar process reports yields of over 85% for this two-step sequence.[11]
Core Reactivity: The Dual-Handle Synthetic Intermediate
This compound possesses two key points of reactivity that can be addressed with high selectivity: the carbon-bromine bond on the aromatic ring and the sulfone-activated aromatic ring itself. This duality is the source of its power as a synthetic intermediate.
Caption: Dual reactivity of this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality serves as a robust handle for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-heteroatom bond formation.
The Suzuki reaction is arguably the most widely used method for constructing biaryl structures.[12][13] this compound is an excellent substrate for coupling with a variety of aryl- and heteroarylboronic acids or esters to produce biaryl methyl sulfones.[7][14]
Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand (e.g., a bulky, electron-rich phosphine) is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex required for the transmetalation step.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
For the synthesis of pharmacologically relevant N-aryl sulfones, the Buchwald-Hartwig amination is the premier method.[16][17] This reaction couples this compound with primary or secondary amines, amides, or other nitrogen nucleophiles.[18]
Causality: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle.[19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nucleophile that coordinates to the palladium center after oxidative addition.[19][20] The ligand choice is again crucial, with bulky, electron-rich phosphine ligands accelerating the rate-limiting reductive elimination step to form the C-N bond.[17]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. chemimpex.com [chemimpex.com]
- 5. chem-casts.com [chem-casts.com]
- 6. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound | 3466-32-8 [chemicalbook.com]
- 8. This compound(3466-32-8) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Methodological & Application
synthesis of 4-Bromophenyl methyl sulfone from 4-bromothioanisole
An Application Note for the Synthesis of 4-Bromophenyl Methyl Sulfone from 4-Bromothioanisole
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its utility stems from the presence of the electron-withdrawing sulfonyl group and the bromine atom, which can be readily functionalized through various cross-coupling reactions.[2] This application note provides a detailed, reliable, and efficient protocol for the synthesis of this compound via the oxidation of its precursor, 4-bromothioanisole. The sulfone functional group is a common motif in pharmaceuticals and agrochemicals due to its chemical stability and ability to engage in hydrogen bonding.[3] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Principle and Mechanism
The conversion of a sulfide to a sulfone is a fundamental oxidation reaction in organic chemistry.[4] The process involves the stepwise addition of two oxygen atoms to the sulfur atom of the thioether. The reaction proceeds through a stable intermediate, a sulfoxide, before further oxidation yields the final sulfone product.[5]
// Invisible nodes for alignment p1 [style=invis, shape=point]; p2 [style=invis, shape=point]; oxidant -> p1 [style=invis]; p1 -> intermediate [style=invis, constraint=false]; p1 -> product [style=invis, constraint=false];
} dot Figure 1: General workflow of sulfide to sulfone oxidation.
The choice of oxidizing agent is critical and dictates the reaction conditions and selectivity. While mild oxidants might stop at the sulfoxide stage, more potent reagents or an excess of the oxidant ensures the complete conversion to the sulfone.[6] Common oxidants for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] The protocol detailed below utilizes hydrogen peroxide, a cost-effective and environmentally benign ("green") oxidant, whose primary byproduct is water.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromothioanisole (C₇H₇BrS) | ≥97% | e.g., Sigma-Aldrich | CAS: 104-95-0[10] |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | e.g., Sigma-Aldrich | Corrosive and strong oxidant. Handle with care.[11] |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | e.g., Fisher Scientific | Used as the solvent. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., Fisher Scientific | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | For drying. |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
Experimental Protocol
This protocol is adapted from established methodologies for sulfide oxidation.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromothioanisole (5.0 g, 24.6 mmol) in 25 mL of glacial acetic acid.
-
Addition of Oxidant: Gently heat the solution to 50-60 °C. To this stirred solution, add 30% hydrogen peroxide (6.0 mL, ~58.8 mmol, 2.4 equivalents) dropwise using a dropping funnel over 15-20 minutes. Caution: The addition is exothermic; maintain the temperature below 80 °C during the addition.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 100 °C. Maintain this temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting material (4-bromothioanisole) is less polar than the sulfone product. The reaction is complete when the starting material spot is no longer visible.
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring. A white solid will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically high (>90%).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₇H₇BrO₂S | |
| Molecular Weight | 235.10 g/mol | |
| Appearance | White crystalline solid | - |
| Melting Point | 103-107 °C | [2] |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~7.8 (d, 2H), ~7.6 (d, 2H), ~3.0 (s, 3H) | Consistent with structure |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~140, ~132, ~129, ~128, ~44 | Consistent with structure |
Safety and Handling
-
4-Bromothioanisole: Acutely toxic if swallowed (H302) and causes skin and eye irritation.[10][12] It has a strong, unpleasant odor (stench).[13]
-
Hydrogen Peroxide (30%): Strong oxidant. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.
-
General Precautions: All procedures should be performed in a well-ventilated chemical fume hood.[14] Wear standard PPE, including a lab coat, safety glasses, and appropriate gloves.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]
Conclusion
This application note details a robust and efficient method for the synthesis of this compound from 4-bromothioanisole using hydrogen peroxide as the oxidant. The protocol is scalable and utilizes readily available, cost-effective reagents. The provided guidelines on reaction execution, monitoring, purification, and safety are designed to ensure a high yield of the desired product with a high degree of purity, making it suitable for subsequent applications in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3466-32-8 [chemicalbook.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. 4-ブロモチオアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Oxidation of 4-Bromophenyl Methyl Sulfide to 4-Bromophenyl Methyl Sulfone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonyl Group in Modern Drug Discovery
The sulfone functional group is a cornerstone in medicinal chemistry, imparting a unique combination of physicochemical properties to bioactive molecules.[1] Its strong electron-withdrawing nature and metabolic stability make it a valuable moiety for enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] Aryl sulfones, such as 4-bromophenyl methyl sulfone, are not only important intermediates in organic synthesis but are also found in the structures of numerous approved drugs and clinical candidates.[2][3][4] The oxidation of sulfides to sulfones is a fundamental and critical transformation in the synthesis of these important compounds.[5][6] This guide provides a detailed overview of the oxidation of 4-bromophenyl methyl sulfide, offering in-depth protocols and the scientific rationale behind the experimental choices.
Understanding the Oxidation Pathway: From Sulfide to Sulfone
The oxidation of a sulfide to a sulfone proceeds through a stepwise mechanism, with the corresponding sulfoxide as a key intermediate.[5] The sulfur atom in a sulfide is in a lower oxidation state and is nucleophilic, making it susceptible to attack by electrophilic oxidizing agents. The initial oxidation step forms the sulfoxide. Further oxidation of the sulfoxide, which is generally slower than the first oxidation, yields the sulfone.[6]
Controlling the oxidation to stop at the sulfoxide stage can be challenging, and often, complete oxidation to the sulfone is the desired outcome. The choice of oxidant and reaction conditions is paramount in achieving high yields and selectivity for the desired sulfone product.[7][8]
Figure 1: Stepwise oxidation of a sulfide to a sulfone.
Selecting the Optimal Oxidation Strategy
Several reliable methods exist for the oxidation of sulfides to sulfones. The choice of method often depends on factors such as substrate compatibility, desired scale, cost of reagents, and environmental considerations. Below, we detail three widely employed and effective protocols for the synthesis of this compound.
Method 1: Hydrogen Peroxide – A Green and Economical Approach
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost, high oxygen content, and the benign byproduct of water.[9][10] While the uncatalyzed reaction can be slow, various catalysts can significantly enhance the reaction rate and selectivity.
Core Principle: Catalytic activation of H₂O₂ generates a more potent oxidizing species that efficiently converts the sulfide to the sulfone. Common catalysts include metal oxides and acids.[8]
Protocol: Acetic Acid Catalyzed Hydrogen Peroxide Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenyl methyl sulfide (1.0 eq) in glacial acetic acid (5-10 mL per gram of sulfide).
-
Reagent Addition: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (2.5 - 3.0 eq). The addition should be done cautiously as the reaction can be exothermic.[11]
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The product, this compound, will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry in a vacuum oven. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.[12]
Causality Behind Experimental Choices:
-
Acetic Acid: Acts as both a solvent and a catalyst, protonating the hydrogen peroxide to increase its electrophilicity.
-
Excess H₂O₂: Ensures the complete conversion of the intermediate sulfoxide to the final sulfone product.
-
Controlled Temperature: Prevents potential runaway reactions and minimizes side product formation.[11]
Method 2: meta-Chloroperoxybenzoic Acid (m-CPBA) – A Versatile and Efficient Reagent
m-CPBA is a widely used and highly effective oxidizing agent for a variety of functional groups, including the oxidation of sulfides to sulfones.[13][14] It is known for its reliability and generally clean reaction profiles.[15]
Core Principle: m-CPBA delivers an electrophilic oxygen atom to the sulfur center of the sulfide and the intermediate sulfoxide. The reaction is typically fast and proceeds under mild conditions.[14]
Protocol: m-CPBA Oxidation in Dichloromethane
-
Reaction Setup: Dissolve 4-bromophenyl methyl sulfide (1.0 eq) in dichloromethane (DCM) (10-15 mL per gram of sulfide) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add m-CPBA (2.2 - 2.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Isolation and Purification: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[15]
Causality Behind Experimental Choices:
-
Dichloromethane (DCM): A common solvent for m-CPBA oxidations as it is relatively inert and effectively solubilizes both the substrate and the reagent.
-
Low-Temperature Addition: Controls the exothermicity of the reaction and helps to prevent over-oxidation and potential side reactions.[13]
-
Bicarbonate Wash: Removes the acidic byproduct, m-chlorobenzoic acid, simplifying the purification process.
Method 3: Oxone® – A Stable and Environmentally Benign Oxidant
Oxone®, a triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is a versatile, stable, and water-soluble oxidizing agent.[16][17] It is considered a green alternative to many other oxidants.
Core Principle: The active oxidizing species in Oxone® is the peroxymonosulfate anion (HSO₅⁻), which is a powerful and selective oxidant. The reaction can often be performed in environmentally friendly solvents like water or ethanol/water mixtures.[16]
Protocol: Oxone® Oxidation in a Biphasic System
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenyl methyl sulfide (1.0 eq) in a suitable organic solvent such as ethyl acetate or acetonitrile.
-
Reagent Addition: Separately, prepare a solution of Oxone® (2.2 - 2.5 eq) in water. Add the aqueous Oxone® solution to the vigorously stirred solution of the sulfide.
-
Reaction Monitoring: Stir the biphasic mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as needed.
Causality Behind Experimental Choices:
-
Biphasic System: Allows for easy separation of the water-soluble inorganic byproducts from the organic product.
-
Vigorous Stirring: Essential to ensure efficient mass transfer between the two phases for the reaction to proceed at a reasonable rate.
-
Room Temperature Reaction: The high reactivity of Oxone® often allows the reaction to be carried out under mild conditions without the need for heating.
Quantitative Data Summary
| Method | Oxidant | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| 1 | Hydrogen Peroxide | Acetic Acid | 50-60 | 85-95 | Green, cost-effective, simple work-up |
| 2 | m-CPBA | Dichloromethane | 0 to RT | 90-98 | High efficiency, reliable, mild conditions |
| 3 | Oxone® | Ethyl Acetate/Water | Room Temp. | 88-96 | Stable, environmentally friendly, easy handling |
Analytical Characterization of this compound
Confirmation of the successful synthesis of this compound is crucial. The following analytical techniques are recommended for full characterization:
-
Melting Point: The literature melting point for this compound is in the range of 103-107 °C.[3] A sharp melting point within this range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and the methyl group protons.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
-
Infrared (IR) Spectroscopy: The presence of strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the elemental composition. The expected molecular weight for C₇H₇BrO₂S is approximately 235.1 g/mol .
Safety Precautions and Best Practices
Oxidation reactions can be highly exothermic and require careful handling of potentially hazardous reagents.[11][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Ventilation: Perform all reactions in a well-ventilated fume hood.[20]
-
Reagent Handling:
-
Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. Handle with care.
-
m-CPBA: Can be shock-sensitive and should not be heated directly. It is a strong oxidizing agent that may cause fire upon contact with flammable material.[14]
-
Oxone®: Is a stable solid but is a strong oxidizer. Avoid contact with combustible materials.
-
-
Reaction Control: Always add the oxidizing agent slowly and with cooling if necessary to control the reaction exotherm.[21] Never add the substrate to the bulk oxidant.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Figure 2: General experimental workflow for sulfide oxidation.
Conclusion
The oxidation of 4-bromophenyl methyl sulfide to its corresponding sulfone is a robust and well-established transformation with several reliable methods at the disposal of the synthetic chemist. By understanding the underlying principles and carefully selecting the appropriate protocol, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The protocols outlined in this guide, coupled with the provided rationale and safety precautions, are intended to empower scientists to perform this reaction with confidence and success.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. This compound | 3466-32-8 [chemicalbook.com]
- 4. labcompare.com [labcompare.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kenexis.com [kenexis.com]
- 19. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. chimia.ch [chimia.ch]
detailed protocol for Suzuki-Miyaura coupling using 4-Bromophenyl methyl sulfone
Application Note & Protocol
Topic: Detailed Protocol for Suzuki-Miyaura Coupling Using 4-Bromophenyl Methyl Sulfone
Introduction: Synthesizing Biaryl Sulfones via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][3] This reaction is instrumental in the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[1][4]
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, an electron-deficient aryl halide. The resulting biaryl sulfone motifs are of significant interest in medicinal chemistry due to their presence in various bioactive compounds.[5][6][7] The electron-withdrawing nature of the methyl sulfone group (–SO₂Me) influences the reactivity of the C-Br bond, making this substrate an excellent candidate for the oxidative addition step, which is often rate-determining in the catalytic cycle.[1][3] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into troubleshooting common issues, ensuring a high rate of success for researchers in the field.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins when a coordinatively unsaturated 14-electron Pd(0) complex reacts with the aryl halide (this compound). The palladium atom inserts itself into the carbon-bromine bond, breaking it and forming two new bonds to palladium. This oxidizes the catalyst from Pd(0) to a square planar Pd(II) species.[1][3] The reactivity of the aryl halide in this step generally follows the order: I > Br > OTf >> Cl.[1][9]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[11][12][13]
-
Reductive Elimination : In the final step, the two organic groups (the sulfone-containing aryl group and the group from the boronic acid) on the palladium(II) complex couple to form the desired biaryl product. This process forms the new C-C bond and simultaneously reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][3][14]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. catalysis-consulting.com [catalysis-consulting.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromophenyl Methyl Sulfone
Introduction: The Strategic Importance of the (Methylsulfonyl)phenyl Moiety
In the landscape of modern drug discovery and materials science, the 4-(methylsulfonyl)phenyl group stands out as a privileged structural motif. Its prevalence is largely due to the unique electronic properties conferred by the sulfone group: it is a potent hydrogen bond acceptor and its strong electron-withdrawing nature significantly modulates the physicochemical properties of a parent molecule, often enhancing metabolic stability, solubility, and target affinity. Consequently, robust and versatile methods for incorporating this moiety are of paramount importance to medicinal and materials chemists.
4-Bromophenyl methyl sulfone serves as an ideal precursor for this purpose. It is a commercially available and stable aryl halide that demonstrates excellent reactivity in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis and detailed protocols for the functionalization of this compound, empowering researchers to leverage this key building block in their synthetic campaigns.
Understanding the Substrate: An Activated System for Cross-Coupling
The success of palladium-catalyzed cross-coupling hinges on the initial oxidative addition of the aryl halide to a palladium(0) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides and bromides.[1][2] The this compound substrate possesses a distinct advantage in this regard. The powerful electron-withdrawing sulfone group (-SO₂CH₃) significantly polarizes the molecule, reducing electron density on the aromatic ring and weakening the carbon-bromine bond. This electronic activation facilitates the oxidative addition step, making this compound a highly reactive and reliable coupling partner.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures.[4][5] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[6] For this compound, this reaction provides a direct route to biaryl sulfones, a common core in various biologically active molecules.[7]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The electron-deficient C-Br bond of this compound readily adds to the active Pd(0) catalyst.
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium(II) center.
-
Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Fig. 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Synthesis of 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl
This protocol details the coupling of this compound with p-tolylboronic acid.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol, 1.0 equiv.).
-
Add p-tolylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.) and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat 3 times).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable, air-stable Pd(0) source suitable for standard couplings.[8] |
| Base | K₃PO₄ | A moderately strong base effective at promoting transmetalation without degrading sensitive functional groups. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common biphasic system that solubilizes both organic and inorganic reagents.[8] |
| Temperature | 85 °C | Provides sufficient thermal energy for efficient catalysis without promoting significant side reactions. |
| Expected Yield | >85% | Based on typical yields for electronically activated aryl bromides. |
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction is a powerful method for the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene.[9][10] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates, which are precursors to a wide range of pharmaceuticals and polymers. Given the electronic nature of this compound, it is an excellent substrate for Heck couplings.[11]
Mechanistic Overview
The Heck reaction mechanism is distinct from the Suzuki coupling:
-
Oxidative Addition: Identical to the Suzuki cycle, Ar-Br adds to Pd(0).
-
Carbopalladation (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond.[12]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the trans isomer.[11]
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the H-Pd(II)-Br species.
Fig. 2: Heck-Mizoroki Catalytic Cycle
Protocol: Synthesis of (E)-1-(4-(methylsulfonyl)phenyl)-2-phenylethene
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tri-o-tolylphosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (235 mg, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri-o-tolylphosphine (12.2 mg, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen (repeat 3 times).
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 µL, 2.0 mmol, 2.0 equiv.) and styrene (137 µL, 1.2 mmol, 1.2 equiv.).
-
Stir the mixture in a preheated oil bath at 100 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography (hexanes/ethyl acetate) or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective phosphine-ligated system; Pd(OAc)₂ is reduced in situ to Pd(0).[13] |
| Base | Triethylamine (Et₃N) | Acts as a scavenger for the HBr generated, regenerating the Pd(0) catalyst.[10] |
| Solvent | DMF | A polar aprotic solvent suitable for dissolving the reactants and catalyst at elevated temperatures. |
| Temperature | 100 °C | Ensures a sufficient reaction rate for the coupling of the aryl bromide. |
| Expected Yield | >80% | High yields are expected due to the activated nature of the aryl bromide. |
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction provides a direct and efficient pathway to construct C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[14] This reaction is indispensable for synthesizing conjugated enynes and internal alkynes, which are critical intermediates in natural product synthesis and materials science.[15] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[16]
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-couplings, it begins with oxidative addition of Ar-Br to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Ar-Pd(II)-Br complex.
Fig. 3: Sonogashira Dual Catalytic Cycle
Protocol: Synthesis of 1-(Methylsulfonyl)-4-(phenylethynyl)benzene
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask, add this compound (235 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (5.7 mg, 0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen (repeat 3 times).
-
Add anhydrous THF (8 mL) and triethylamine (4 mL) via syringe. The solvent also acts as the base.
-
Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst and amine salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography (hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard, stable Pd(II) precatalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI (3 mol%) | Essential for the formation of the copper acetylide intermediate.[14] |
| Base/Solvent | Et₃N / THF | Triethylamine serves as both the base and a co-solvent, promoting the reaction and scavenging HBr. |
| Temperature | Room Temperature | The high reactivity of the substrate allows the reaction to proceed efficiently under mild conditions. |
| Expected Yield | >90% | This reaction is typically very high-yielding with activated aryl bromides. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[17][18] This methodology has revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals, agrochemicals, and dyes. The reaction's success is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the challenging reductive elimination step.[19]
Mechanistic Overview
The catalytic cycle is similar to other cross-couplings but with specific requirements:
-
Oxidative Addition: Ar-Br adds to the Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: This is often the rate-determining step. The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. Bulky ligands are crucial to promote this step.[17]
Fig. 4: Buchwald-Hartwig Catalytic Cycle
Protocol: Synthesis of N-benzyl-4-(methylsulfonyl)aniline
This protocol describes the coupling of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and XPhos (14.3 mg, 0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).
-
Remove the tube from the glovebox. Add this compound (235 mg, 1.0 mmol, 1.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen (repeat 3 times).
-
Add anhydrous toluene (5 mL) followed by benzylamine (131 µL, 1.2 mmol, 1.2 equiv.).
-
Place the tube in a preheated oil bath at 100 °C and stir for 8-12 hours.
-
After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to afford the desired product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active "second-generation" Buchwald system. XPhos is a bulky, electron-rich ligand that promotes efficient reductive elimination.[20] |
| Base | NaOtBu | A strong, non-nucleophilic base required for deprotonation of the amine to form the active amido species. |
| Solvent | Toluene | A non-polar solvent commonly used for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Facilitates the reaction, especially the final reductive elimination step. |
| Expected Yield | >85% | Modern catalyst systems provide high efficiency for these transformations. |
General Experimental Workflow
Fig. 5: General Cross-Coupling Workflow
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. ikm.org.my [ikm.org.my]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols: Strategic Use of 4-Bromophenyl Methyl Sulfone in the Synthesis of Biaryl Methyl Sulfones
Abstract
The biaryl methyl sulfone scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to the unique physicochemical properties conferred by the methylsulfonyl group.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-bromophenyl methyl sulfone as a versatile and efficient building block for the synthesis of diverse biaryl methyl sulfones. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for which a detailed mechanistic overview, a robust experimental protocol, and optimization strategies are presented. This guide is designed to blend theoretical principles with practical, field-proven insights to enable reliable and scalable synthesis of these high-value compounds.
Introduction: The Significance of the Biaryl Methyl Sulfone Moiety
The sulfone group (–SO₂–) is a cornerstone in drug design, prized for its exceptional stability, strong electron-withdrawing nature, and its capacity to act as a hydrogen bond acceptor.[2][4] When incorporated into a biaryl structure, the methylsulfonyl moiety can significantly modulate a molecule's properties by:
-
Improving Pharmacokinetic Profiles: The polarity of the sulfone group can enhance solubility and reduce lipophilicity, which can lead to improved absorption and distribution.[1]
-
Enhancing Target Binding: As a potent hydrogen bond acceptor, the sulfone's oxygen atoms can form critical interactions with biological targets like enzyme active sites or receptors, thereby increasing potency.[2][3]
-
Blocking Metabolic Sites: The chemical inertness of the sulfone group makes it an excellent choice for blocking metabolically labile positions on an aromatic ring, increasing the metabolic stability and half-life of a drug candidate.[2]
Given these advantages, reliable synthetic routes to biaryl methyl sulfones are of paramount importance. This compound emerges as an ideal starting material.[5] Its structure offers a stable methyl sulfone group on one aromatic ring and a bromine atom on the other, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a second, diverse aryl or heteroaryl ring.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6][7][8] The reaction facilitates the coupling of an organoboron species (e.g., an arylboronic acid) with an organohalide (in this case, this compound) in the presence of a palladium catalyst and a base.[9][10]
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald family) are known to stabilize the palladium center and accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency and yields.[11]
Visualizing the Workflow
The overall synthetic pathway and the detailed catalytic cycle are depicted below.
Caption: High-level workflow for biaryl methyl sulfone synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various arylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMA)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a solid base like K₂CO₃ or Cs₂CO₃ is standard; the base activates the boronic acid for transmetalation.[12]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 10-15 minutes) removes dissolved oxygen, further protecting the catalyst.[8] The presence of water can be beneficial, often accelerating the transmetalation step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the this compound is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl methyl sulfone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data and Optimization
The choice of catalyst, base, and solvent can significantly impact yield. The following table summarizes typical conditions for coupling this compound with various boronic acids.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Principle |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85-95 | [10][12] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 80-90 | [8] |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMA | 110 | 70-85 | [10] |
| 2-Thiopheneboronic acid | SPhos Pd G2 (2) | K₃PO₄ (3.0) | Dioxane | 100 | 88-96 | [11] |
Yields are representative and may vary based on reaction scale and purity of reagents.
Troubleshooting and Advanced Insights
-
Low Yield: If yields are poor, consider screening different ligands (e.g., bulky biarylphosphine ligands like SPhos or XPhos can be highly effective for challenging couplings).[11] Ensure the catalyst is active and the reagents are pure. Increasing the temperature or reaction time may also be beneficial.
-
Homocoupling of Boronic Acid: This side product arises from the boronic acid coupling with itself. Using a slight excess of the boronic acid (1.1-1.2 equiv) is often sufficient, but a large excess should be avoided. Slower addition of the boronic acid can sometimes mitigate this.
-
Debromination: The starting material can be reduced to phenyl methyl sulfone. This is often caused by catalyst degradation or the presence of protic impurities. Ensure all reagents and solvents are dry and the inert atmosphere is maintained.
-
Alternative Methods: While Suzuki-Miyaura coupling is the workhorse, other palladium-catalyzed reactions can be employed. For instance, Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) are viable alternatives, though they often involve more sensitive or toxic reagents.[6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant biaryl methyl sulfones. The palladium-catalyzed Suzuki-Miyaura cross-coupling provides a reliable, scalable, and functionally tolerant method to access a wide array of these important compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures poised for drug discovery and development. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this chemistry in the laboratory.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labcompare.com [labcompare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. ikm.org.my [ikm.org.my]
Application Notes: The Strategic Role of 4-Bromophenyl Methyl Sulfone in the Synthesis of Pharmaceutical Ingredients
Introduction: Unveiling a Versatile Synthetic Workhorse
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, 4-Bromophenyl methyl sulfone emerges as a pivotal intermediate, valued for its unique combination of functionalities.[1] Its structure, featuring a bromine atom and a strongly electron-withdrawing methyl sulfone group on a phenyl ring, offers a dual advantage. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[2] Concurrently, the methyl sulfone moiety significantly influences the electronic properties of the aromatic ring, activating it for nucleophilic aromatic substitution (SNAr) and often imparting desirable physicochemical properties, such as improved solubility and metabolic stability, to the final drug molecule.[1][3]
This guide provides an in-depth exploration of the applications of this compound in API synthesis, detailing the underlying chemical principles and offering field-proven protocols for its use.
Physicochemical Properties
A thorough understanding of the reagent's properties is critical for experimental design and safety.
| Property | Value | Reference |
| CAS Number | 3466-32-8 | |
| Molecular Formula | C₇H₇BrO₂S | [4][5] |
| Molecular Weight | 235.10 g/mol | |
| Melting Point | 103-107 °C | [4][6] |
| Appearance | White to off-white solid | |
| SMILES String | CS(=O)(=O)c1ccc(Br)cc1 | [4][5] |
| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [4] |
Core Synthetic Applications in Pharmaceutical Synthesis
The utility of this compound is primarily centered on two powerful reaction classes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr). These reactions allow for the modular construction of the diaryl sulfone motif, a privileged scaffold in numerous therapeutic agents.[7][8]
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[9] In this context, this compound serves as an excellent aryl halide coupling partner. The C-Br bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle that culminates in the formation of a new biaryl structure.[2][10] This methodology is widely employed for synthesizing biaryl methyl sulfones, which are key intermediates in various drug discovery programs.[4][5]
Causality in Experimental Design:
-
Catalyst Choice: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, RuPhos) are often chosen to facilitate the oxidative addition step and promote efficient reductive elimination.[10][11]
-
Base Selection: A base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[9][12]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base, ensuring an efficient reaction medium.[11]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The methyl sulfone group (—SO₂CH₃) is a potent electron-withdrawing group. Its presence on the aromatic ring, particularly para to the bromine leaving group, strongly activates the system towards nucleophilic attack. This allows for the displacement of the bromide by a wide range of nucleophiles (e.g., thiols, amines, alkoxides) under relatively mild conditions.[1] This reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, a pathway favored by the strong electron-withdrawing nature of the sulfone.[13]
Causality in Experimental Design:
-
Nucleophile Choice: Strong nucleophiles are required for an efficient reaction. The choice of nucleophile directly dictates the resulting functional group.
-
Base Requirement: A base is often necessary to deprotonate the nucleophile (e.g., a thiol to a thiolate), increasing its nucleophilicity.
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
Caption: General mechanism for SNAr reactions.
Experimental Protocols
The following protocols are generalized procedures and should be adapted based on the specific substrate and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Sulfone Synthesis
This protocol outlines a typical procedure for coupling this compound with an arylboronic acid.
Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Add water and extract the mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl methyl sulfone.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol
This protocol details a representative SNAr reaction between this compound and a generic thiol nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the thiol nucleophile (1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. SNAr reactions are often faster than cross-couplings.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. This will often precipitate the product or allow for extraction.
-
Extraction: If the product does not precipitate, extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation & Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.
Conclusion and Future Outlook
This compound stands as a testament to the power of well-designed building blocks in pharmaceutical synthesis. Its predictable reactivity in both Suzuki-Miyaura cross-coupling and SNAr reactions provides medicinal chemists with reliable and versatile pathways for constructing the diaryl sulfone core and related structures.[14][15] The ability to introduce the methyl sulfone group, a key pharmacophore in many drugs, early in a synthetic sequence is highly advantageous. As drug discovery continues to demand molecules of increasing complexity, the strategic application of robust and multi-functional intermediates like this compound will remain indispensable to the efficient development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 3466-32-8 [sigmaaldrich.com]
- 5. labcompare.com [labcompare.com]
- 6. This compound | 3466-32-8 [chemicalbook.com]
- 7. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. ikm.org.my [ikm.org.my]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 15. Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Bromophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of 4-Bromophenyl Methyl Sulfone in SNAr Chemistry
This compound is a versatile bifunctional reagent that serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Its utility in medicinal chemistry and organic synthesis stems from the powerful electron-withdrawing nature of the methyl sulfone group, which activates the aromatic ring towards nucleophilic attack.[3][4] This activation, coupled with the presence of a displaceable bromine atom, allows for the facile introduction of a wide array of nucleophiles, leading to the synthesis of diverse molecular scaffolds.[5][6] Aryl sulfones are integral components in a variety of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[2][4][7] These compounds are also key building blocks in the development of specialty polymers and agrochemicals.[2] This document provides a detailed guide to understanding and performing SNAr reactions with this compound, including mechanistic insights, step-by-step protocols, and practical application notes.
Mechanistic Principles of the SNAr Reaction
The nucleophilic aromatic substitution of this compound proceeds via a well-established addition-elimination mechanism.[8][9] This pathway is distinct from SN1 and SN2 reactions and is characterized by the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8][10]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (the ipso-carbon).[11] This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system, which is energetically unfavorable.[8][12] The potent electron-withdrawing sulfone group at the para position is crucial for activating the ring to this initial attack by lowering the electron density of the aromatic system.[3][13]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a negatively charged intermediate, the Meisenheimer complex.[8][10] The stability of this complex is paramount to the success of the reaction. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the sulfone group through resonance. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the first step.[3][9] The requirement for an electron-withdrawing group to be positioned ortho or para to the leaving group is a direct consequence of this resonance stabilization.[3][8][10]
-
Elimination of the Leaving Group: In the final step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored.[8][9] This step is generally fast compared to the initial nucleophilic attack.
The leaving group ability in SNAr reactions often follows the trend F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions.[13][14][15] This is because the rate-determining step is the nucleophilic addition, not the cleavage of the carbon-halogen bond.[8][12] The high electronegativity of fluorine, for instance, strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[8][14] While bromine is not the most reactive leaving group in the series, it offers a good balance of reactivity and substrate stability, making this compound a practical and widely used reagent.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions with this compound. These should be adapted based on the specific nucleophile, scale, and available equipment.
Protocol 1: Synthesis of an Aryl Ether via SNAr
This protocol details the reaction of this compound with a generic phenol to form a diaryl ether.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of an Aryl Amine via SNAr
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate reaction vessel (e.g., sealed tube for volatile amines)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine this compound (1.0 eq), the amine (1.2-2.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO or NMP to the vessel.
-
Reaction: Heat the mixture to 100-120 °C. For volatile amines, the reaction should be conducted in a sealed tube. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After cooling, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired aryl amine.
| Parameter | Aryl Ether Synthesis (Protocol 1) | Aryl Amine Synthesis (Protocol 2) |
| Nucleophile | Phenol | Primary/Secondary Amine |
| Base | K₂CO₃ | K₂CO₃, Triethylamine |
| Solvent | DMF | DMSO, NMP |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 4-12 hours | 6-24 hours |
Application Notes: Causality and Best Practices
-
Choice of Base: Anhydrous potassium carbonate is a common and effective base for these reactions. It is strong enough to deprotonate phenols and facilitate the reaction with amines but is generally not so strong as to cause unwanted side reactions. For less reactive amines, a stronger base might be considered, but care must be taken to avoid elimination or other side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions.[11] They are effective at dissolving the reactants and stabilizing the charged Meisenheimer complex intermediate, thereby accelerating the reaction. It is crucial to use anhydrous solvents, as water can compete as a nucleophile and lead to the formation of undesired phenol byproducts.
-
Temperature Control: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products. The optimal temperature should be determined empirically for each specific reaction.
-
Monitoring the Reaction: TLC is a simple and effective way to monitor the progress of the reaction. The disappearance of the starting material (this compound) and the appearance of the product spot can be visualized under UV light. LC-MS is a more quantitative method for tracking reaction conversion.
-
Purification Strategies: Recrystallization is an effective purification method if the product is a stable solid with suitable solubility properties. For oils or solid mixtures, column chromatography on silica gel is the method of choice. The appropriate eluent system will depend on the polarity of the product.
Caption: General experimental workflow for SNAr reactions.
Conclusion
Nucleophilic aromatic substitution reactions of this compound are a robust and reliable method for the synthesis of a wide range of substituted aromatic compounds. The strong activating effect of the methyl sulfone group, combined with the good leaving group ability of bromine, makes this substrate highly valuable in both academic research and industrial drug development. By understanding the underlying mechanistic principles and adhering to best practices in experimental design and execution, researchers can effectively leverage this powerful synthetic tool to access novel molecular architectures with potential therapeutic applications.
References
- 1. CAS 3466-32-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. byjus.com [byjus.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labcompare.com [labcompare.com]
- 7. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromophenyl Methyl Sulfone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromophenyl Methyl Sulfone as a Versatile Building Block
This compound is a readily available and versatile building block in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of two key functional groups: a bromine atom, which serves as a handle for various cross-coupling reactions, and a methyl sulfonyl group, an electron-withdrawing moiety that influences the reactivity of the aromatic ring and can be a critical pharmacophore in drug candidates. The sulfone group is a common feature in a number of approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.
This document provides a comprehensive guide to the synthesis of a range of medicinally relevant heterocyclic compounds starting from this compound. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by mechanistic insights to aid the researcher in understanding and optimizing these transformations.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 103-107 °C |
| CAS Number | 3466-32-8 |
I. Synthesis of N-Aryl Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology allows for the facile synthesis of N-aryl heterocycles and related aniline derivatives from this compound.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium(II) amido complex. The final step is reductive elimination, which furnishes the desired N-aryl product and regenerates the palladium(0) catalyst, thus completing the cycle. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Synthesis of N-(4-(methylsulfonyl)phenyl)aniline
This protocol describes the synthesis of a diarylamine, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe, followed by aniline (1.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-(methylsulfonyl)phenyl)aniline.
Expected Results and Characterization:
The product is typically a solid. Characterization can be performed using standard spectroscopic techniques.
-
¹H NMR: Expect signals corresponding to the aromatic protons of both phenyl rings and the methyl sulfonyl group.
-
¹³C NMR: Expect signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed. For C₁₃H₁₃NO₂S, the expected molecular weight is approximately 247.31 g/mol .[5]
II. Synthesis of Aryl-Heteroaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and aryl-heteroaryl compounds.[6]
Mechanistic Rationale
The Suzuki-Miyaura coupling also proceeds through a palladium-catalyzed cycle. The key steps are the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation of the organoboron species (in the presence of a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the organoboron compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative, a common motif in pharmaceuticals.[7]
Materials:
-
This compound
-
Pyrazole
-
Potassium phosphate (K₃PO₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), pyrazole (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the vial with nitrogen.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired product.
Expected Results and Characterization:
The product is expected to be a solid.
-
¹H NMR: Signals for the pyrazole ring protons, the aromatic protons of the phenyl ring, and the methyl sulfonyl protons should be present.[8]
-
¹³C NMR: Resonances for all carbon atoms of the pyrazole and the substituted phenyl ring are expected.
-
Mass Spectrometry: The molecular ion peak for C₁₀H₁₀N₂O₂S should be observed at approximately m/z 222.26.
III. Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[9][10] Modern modifications have made this reaction more versatile and applicable to a wider range of substrates under milder conditions.
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide in situ. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and a copper(I) halide, which can re-enter the catalytic cycle. The use of ligands can facilitate the reaction at lower temperatures.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Protocol 3: Synthesis of 1-(4-(Phenoxy)phenyl)methyl sulfone
This protocol provides a general method for the synthesis of diaryl ethers.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
IV. Synthesis of Benzofused Heterocycles
This compound can also be a precursor for the synthesis of benzofused heterocycles such as benzofurans and indoles. These syntheses often involve a multi-step sequence, starting with a cross-coupling reaction to introduce a suitable precursor for cyclization.
Protocol 4 (Adapted): Synthesis of 2-(4-(Methylsulfonyl)phenyl)benzofuran
This protocol is an adaptation of known methods for benzofuran synthesis from aryl halides.[11][12][13]
Step 1: Sonogashira Coupling
The first step involves a Sonogashira coupling of this compound with a protected 2-ethynylphenol.
Caption: Workflow for the synthesis of 2-arylbenzofurans.
Materials:
-
This compound
-
2-Ethynylphenol (or a protected derivative)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Combine this compound (1.0 equiv.), 2-ethynylphenol (1.1 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%) in a flask under nitrogen.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 2: Cyclization
The resulting 2-(phenylethynyl)phenol derivative can then be cyclized to the benzofuran.
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., toluene).
-
Add a catalyst for cyclization, such as a gold or platinum salt, or proceed with a base-mediated cyclization if a deprotection-cyclization sequence is employed.
-
Heat the reaction mixture as required.
-
After completion, purify the final product, 2-(4-(methylsulfonyl)phenyl)benzofuran, by column chromatography.
Protocol 5 (Adapted): Synthesis of N-(4-(Methylsulfonyl)phenyl)indole
This protocol is based on the Fischer indole synthesis, starting from a hydrazine derivative of this compound.[14][15][16][17][18]
Step 1: Synthesis of (4-(Methylsulfonyl)phenyl)hydrazine
This can be prepared from 4-(methylsulfonyl)aniline, which in turn can be synthesized from this compound via Buchwald-Hartwig amination with an ammonia equivalent, followed by diazotization and reduction.
Step 2: Fischer Indole Synthesis
Materials:
-
(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride
-
A suitable ketone or aldehyde (e.g., cyclohexanone)
-
An acidic catalyst (e.g., polyphosphoric acid or zinc chloride)
Procedure:
-
Mix (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (1.0 equiv.) and the ketone/aldehyde (1.1 equiv.) in a suitable solvent or neat.
-
Add the acidic catalyst.
-
Heat the mixture to a temperature that promotes cyclization (typically >100 °C).
-
After the reaction is complete, cool the mixture and neutralize with a base.
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.
V. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols and mechanistic discussions provided in this document are intended to serve as a practical guide for researchers in drug discovery and development. By leveraging well-established cross-coupling methodologies, a diverse library of novel heterocyclic compounds can be efficiently synthesized and explored for their biological activities.
VI. References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Shaker, A., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. --INVALID-LINK--
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from --INVALID-LINK--
-
Shaker, A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. --INVALID-LINK--
-
Reddy, L. S., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(1), 110-116.
-
Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)aniline. Retrieved from --INVALID-LINK--
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. --INVALID-LINK--
-
Acta Crystallographica Section E: Structure Reports Online. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. --INVALID-LINK--
-
PubChem. (n.d.). N-Methyl-4-[(phenylsulfanyl)methyl]aniline. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of (S)-(-)-p-Bromophenyl Methyl Sulfoxide. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. --INVALID-LINK--
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(4-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran. --INVALID-LINK--
-
Archives of Pharmacal Research. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. --INVALID-LINK--
-
ResearchGate. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. --INVALID-LINK--
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. --INVALID-LINK--
-
BMC Chemistry. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. --INVALID-LINK--
-
PubChem. (n.d.). 4-(Phenylsulfonyl)aniline. Retrieved from --INVALID-LINK--
-
Molecules. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. --INVALID-LINK--
-
ResearchGate. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. --INVALID-LINK--
-
Synlett. (1904). Ullmann Reaction. --INVALID-LINK--
-
ResearchGate. (2004). 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. --INVALID-LINK--
-
ResearchGate. (2018). Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Sonogashira coupling reaction of phenylacetylene and aryl halides. --INVALID-LINK--
-
Sciforum Electronic Conference Series. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. --INVALID-LINK--
-
Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. --INVALID-LINK--
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. --INVALID-LINK--
-
PubChem. (n.d.). 2-(4-Methanesulfonylphenyl)aniline. Retrieved from --INVALID-LINK--
-
Molecules. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. --INVALID-LINK--
-
Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. --INVALID-LINK--
-
ResearchGate. (2015). Sonogashira coupling reactions of phenylacetylene and aryl halides. --INVALID-LINK--
-
Molecules. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. --INVALID-LINK--
-
Bioorganic & Medicinal Chemistry Letters. (2018). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. --INVALID-LINK--
-
ResearchGate. (2016). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-(4-Methanesulfonylphenyl)aniline | C13H13NO2S | CID 19089296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [drugfuture.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 12. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromophenyl Methyl Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 4-bromophenyl methyl sulfone. The electron-withdrawing nature of the methyl sulfone group presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.
Introduction: The Challenge of Electron-Deficient Aryl Halides
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and functional materials.[1][2] However, the reactivity of the aryl halide is a critical factor.[3] this compound is considered an "electron-deficient" aryl halide due to the strong electron-withdrawing properties of the sulfone group. This electronic characteristic makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[4][5] While this enhanced reactivity can be advantageous, it also opens avenues for competing side reactions, leading to low yields and complex product mixtures if not properly controlled.
This guide will walk you through common issues and provide a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: My reaction is showing low conversion of the this compound, and I'm recovering a significant amount of starting material. What should I investigate first?
A1: Low conversion with an activated substrate like this compound often points to issues with the catalyst's activity or the reaction setup. Here’s a checklist to diagnose the problem:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[3] Inadequate degassing of your solvent and reaction vessel is a common reason for catalyst deactivation. Ensure you have a truly inert atmosphere by using a robust degassing method like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent for an extended period.[3][6]
-
Catalyst and Ligand Integrity:
-
Palladium Source: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will be sluggish. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst system.[7][8]
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which can poison the catalyst.[3] Use fresh, high-quality ligands and handle them under an inert atmosphere.
-
-
Solvent and Base Purity: Use anhydrous, high-purity solvents. Water content can be detrimental in some cases.[9] Ensure your base is also of high purity and has been stored correctly to prevent absorption of atmospheric moisture and CO₂.
Q2: I'm observing a significant amount of a byproduct that appears to be the result of homocoupling of my boronic acid. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, especially when the reaction mixture contains Pd(II) species and oxygen.[4] This side reaction consumes your boronic acid and complicates purification.
-
Thorough Degassing: As mentioned above, oxygen is a major contributor to homocoupling.[4] Rigorous exclusion of oxygen is your first line of defense.
-
Choice of Palladium Precatalyst: Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize the presence of Pd(II) at the start of the reaction.[10]
-
Stoichiometry of the Boronic Acid: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling. Try reducing the equivalents of the boronic acid.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. If your reaction is proceeding, but with significant homocoupling, consider running it at a lower temperature for a longer period.
Q3: My main byproduct is the dehalogenated starting material (phenyl methyl sulfone). What causes this, and how can I prevent it?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another frequent side reaction.[4] It occurs after the oxidative addition step and involves a hydride source in the reaction mixture.
-
Source of Hydride: The hydride can originate from various sources, including amine bases or alcohol solvents.[4] If you are using an amine base, consider switching to an inorganic base. If your solvent is an alcohol, try an aprotic solvent.
-
Base Selection: The choice of base is critical. Stronger bases can sometimes promote dehalogenation. If you are using a strong base like an alkoxide, consider switching to a milder carbonate or phosphate base.
-
Water Content: While some Suzuki reactions benefit from a small amount of water, excessive water can sometimes be a source of protons leading to dehalogenation. Ensure your solvent is appropriately dried if you suspect this is an issue.
Frequently Asked Questions (FAQs)
What is the best palladium catalyst and ligand combination for coupling with this compound?
There is no single "best" combination as the optimal choice can depend on the specific boronic acid partner. However, for electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often highly effective.[5][7]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent choices.[7][9] They promote fast oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions.
-
Precatalysts: Using palladacycle precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[11]
Which base should I choose for my reaction?
The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base can significantly impact the reaction yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and effective bases.[1][12] K₃PO₄ is often a good choice for challenging couplings.[9]
-
Organic Bases: While sometimes used, organic bases like triethylamine (NEt₃) can be a source of hydrides leading to dehalogenation.[4]
What is the ideal solvent for this reaction?
The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[13]
-
Polar Aprotic Solvents: In some cases, more polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be beneficial, especially when dealing with electron-poor substrates.[14]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., toluene/water, dioxane/water) is used.[3] Water can help to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for your optimization experiments.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Under a positive pressure of the inert gas, add the degassed solvent.[3]
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[3]
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Example Optimization Table
When optimizing your reaction, it is crucial to systematically vary one parameter at a time and record the results.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 8 | 85 |
| 3 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2) | THF | 65 | 6 | 92 |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromophenyl Methyl Sulfone
Welcome to the technical support center for the synthesis of 4-Bromophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the underlying chemistry.
PART 1: Proactive Troubleshooting & Mechanistic Insights
The synthesis of this compound is principally achieved through two primary routes: the oxidation of 4-bromophenyl methyl sulfide and the Friedel-Crafts sulfonylation of bromobenzene. Each pathway presents a unique set of challenges and potential byproducts. This section provides a detailed breakdown of these challenges and the rationale behind the recommended troubleshooting steps.
Route 1: Oxidation of 4-Bromophenyl Methyl Sulfide
This is a widely employed method due to the ready availability of the starting sulfide. The reaction involves the oxidation of the sulfur atom.
The primary byproduct of concern in this synthesis is the 4-Bromophenyl methyl sulfoxide .
-
Mechanism of Formation: The oxidation of a sulfide to a sulfone proceeds in a stepwise manner. The sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone. If the reaction is not allowed to proceed to completion, or if an insufficient amount of the oxidizing agent is used, the sulfoxide will be present as a significant impurity in the final product.
-
Over-oxidation and Ring Modification: While less common with controlled conditions, harsh oxidizing agents or prolonged reaction times can potentially lead to over-oxidation, resulting in the formation of sulfonic acids or even degradation of the aromatic ring. However, the sulfoxide is the most prevalent byproduct.
Question 1: My final product is a mixture of the desired sulfone and the corresponding sulfoxide. How can I drive the reaction to completion?
Answer: The presence of the sulfoxide is a clear indication of incomplete oxidation. To address this, consider the following:
-
Stoichiometry of the Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent. For agents like hydrogen peroxide, a common choice, using at least two equivalents is crucial for the complete conversion of the sulfide to the sulfone. It is advisable to perform a small-scale trial to optimize the stoichiometry.
-
Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature might be necessary to push the equilibrium towards the sulfone. However, be cautious as excessive heat can promote side reactions.
-
Choice of Oxidizing Agent: The reactivity of the oxidizing agent plays a significant role. Common choices include:
-
Hydrogen Peroxide: Often used in conjunction with a catalyst, it is an economical and environmentally friendly option.
-
Sodium Periodate: A reliable and selective oxidizing agent for this transformation.[1]
-
m-Chloroperoxybenzoic acid (mCPBA): A highly effective but more expensive option.
-
Question 2: I am struggling to separate the this compound from the sulfoxide byproduct. What are the best purification strategies?
Answer: The similar polarities of the sulfone and sulfoxide can make their separation challenging.
-
Flash Column Chromatography: This is often the most effective method for separating compounds with close retention factors (Rf). A carefully selected solvent system is key. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, will likely provide the best separation.
-
Recrystallization: While potentially difficult, recrystallization can be attempted. Finding a suitable solvent or solvent system where the solubility of the sulfone and sulfoxide differ significantly at different temperatures is critical. Ethanol is a commonly used solvent for the recrystallization of related compounds.[2]
-
Sublimation: In some cases, particularly for achieving high purity, sublimation can be an effective technique for separating the sulfoxide from the sulfone, although it may not be practical for large-scale purifications.[2]
Route 2: Friedel-Crafts Sulfonylation of Bromobenzene
This classic electrophilic aromatic substitution reaction involves the reaction of bromobenzene with a sulfonylating agent in the presence of a Lewis acid catalyst.
-
Isomeric Byproducts (ortho- and meta-): The primary concern in many Friedel-Crafts reactions is the formation of regioisomers. The bromine atom in bromobenzene is an ortho-, para-directing deactivator. Due to steric hindrance from the bromine atom and the bulky sulfonyl group, the reaction strongly favors the formation of the para isomer (this compound). While the formation of the ortho isomer is possible, it is generally observed in very small amounts. The meta isomer is not expected to form in any significant quantity. Some studies suggest that with certain sulfonylating agents, only the para-isomer is formed.[3]
-
Polysulfonylated Byproducts: If the reaction conditions are too harsh (e.g., high temperature, excess sulfonylating agent), there is a risk of di-sulfonylation of the bromobenzene ring.
-
Byproducts from the Sulfonylating Agent: The sulfonylating agent itself can undergo side reactions. For example, methanesulfonyl chloride can hydrolyze to methanesulfonic acid in the presence of moisture.
Question 3: My product contains a small amount of an isomeric impurity. How can I improve the regioselectivity of the reaction?
Answer: To enhance the formation of the desired para isomer:
-
Control the Reaction Temperature: Friedel-Crafts reactions are often exothermic. Maintaining a low and controlled temperature can improve selectivity by minimizing the formation of less stable isomers.
-
Choice of Catalyst: The nature of the Lewis acid catalyst can influence regioselectivity. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, milder Lewis acids or solid acid catalysts might offer better control and selectivity.[3]
-
Slow Addition of Reagents: Adding the sulfonylating agent slowly to the mixture of bromobenzene and the Lewis acid can help to maintain a low concentration of the electrophile, which can favor the formation of the thermodynamically more stable para product.
Question 4: I am observing the formation of di-substituted byproducts. How can I prevent polysulfonylation?
Answer: The formation of polysulfonylated products is a result of the initial product being more reactive than the starting material, which is not the case here as the sulfonyl group is deactivating. However, to minimize this possibility:
-
Use a Stoichiometric Amount of the Sulfonylating Agent: Avoid using a large excess of the sulfonylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Molar Ratio of Reactants: Use an excess of bromobenzene relative to the sulfonylating agent. This will increase the probability of the electrophile reacting with the starting material rather than the monosubstituted product.
PART 2: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Oxidation
Materials:
-
4-Bromophenyl methyl sulfide (4-bromothioanisole)
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenyl methyl sulfide (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (2.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Table 1: Troubleshooting Oxidation Reactions
| Issue | Potential Cause | Recommended Action |
| Incomplete reaction | Insufficient oxidizing agent or reaction time | Increase stoichiometry of H₂O₂; prolong reaction time with TLC monitoring |
| Low yield | Product loss during workup | Ensure complete extraction; careful neutralization to avoid product degradation |
| Product contamination | Presence of sulfoxide | Optimize reaction conditions for full conversion; purify by column chromatography |
Protocol 2: Synthesis of this compound via Friedel-Crafts Sulfonylation
Materials:
-
Bromobenzene
-
Methanesulfonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) to the suspension via the dropping funnel.
-
After the addition is complete, add bromobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Table 2: Troubleshooting Friedel-Crafts Reactions
| Issue | Potential Cause | Recommended Action |
| Low yield | Inactive catalyst; moisture | Use freshly opened or sublimed AlCl₃; ensure all glassware is dry |
| Isomer formation | High reaction temperature | Maintain low and controlled temperature during reagent addition |
| Polysulfonylation | Excess sulfonylating agent | Use a slight excess of bromobenzene and a stoichiometric amount of methanesulfonyl chloride |
PART 3: Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathways and the formation of common byproducts.
Caption: Oxidation pathway for the synthesis of this compound.
Caption: Friedel-Crafts sulfonylation of bromobenzene.
References
Technical Support Center: Purification of Crude 4-Bromophenyl Methyl Sulfone
Welcome to the dedicated technical support resource for the purification of crude 4-bromophenyl methyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.
Understanding the Challenge: Common Impurities
The primary challenge in purifying this compound typically arises from impurities generated during its synthesis, most commonly through the oxidation of 4-bromothioanisole. The key impurities to consider are:
-
Unreacted Starting Material: Residual 4-bromothioanisole.
-
Incomplete Oxidation Product: 4-Bromophenyl methyl sulfoxide, the intermediate in the oxidation process.
-
Byproducts from Side Reactions: Dependent on the specific oxidant and reaction conditions used.
The similar polarities of the sulfone, sulfoxide, and starting material can make separation challenging, necessitating carefully optimized purification protocols.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an off-white or yellowish solid. What is the likely cause of the color?
A1: The discoloration in crude this compound is often due to the presence of minor, highly conjugated byproducts or residual reagents from the oxidation reaction. While the starting material and the sulfoxide intermediate are typically colorless, trace impurities can impart a yellow hue. In most cases, these colored impurities can be effectively removed by recrystallization with the aid of activated carbon or by column chromatography.
Q2: I'm having trouble getting my this compound to crystallize. What should I do?
A2: Difficulty in crystallization is a common issue and can be addressed by several techniques. First, ensure you are using a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites.[1] Seeding the solution with a tiny crystal of pure this compound can also induce crystallization. If these methods fail, it's possible that an excess of solvent was used; in this case, carefully evaporating some of the solvent to concentrate the solution and then allowing it to cool again is recommended.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a powerful purification technique for liquids, it is generally not suitable for this compound. This is because it is a solid at room temperature with a relatively high melting point (in the range of 103-107 °C) and a high boiling point. Attempting to distill it would require high temperatures and a high vacuum, which could lead to decomposition. Moreover, a related procedure in Organic Syntheses notes the difficulty in separating the corresponding sulfoxide and sulfone of a similar compound by distillation, suggesting it would be an ineffective method for removing the common impurities.[2]
Troubleshooting Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The key is selecting an appropriate solvent.
Recommended Recrystallization Solvents & Procedure
For this compound, alcohols such as ethanol or methanol are good starting points for solvent screening. A mixed solvent system, such as ethyl acetate/heptane or ethanol/water , can also be effective.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Recrystallization Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. | |
| Poor Recovery | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-warmed funnel and flask for the hot filtration step. | |
| Product is still impure after recrystallization | Inappropriate solvent choice that does not effectively exclude impurities. | Perform solvent screening to find a solvent that has a large solubility difference for the desired compound and the impurities at high and low temperatures. |
| Co-crystallization of impurities. | A second recrystallization may be necessary. Consider using a different solvent system. |
Troubleshooting Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from its common impurities, especially when recrystallization fails to provide the desired purity.
Recommended Column Chromatography Conditions
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point for developing the eluent system is a mixture of hexanes and ethyl acetate in a 9:1 to 7:3 ratio . The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to have the this compound with an Rf value of approximately 0.3.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC. The sulfone should be well-separated from the less polar starting material and the more polar sulfoxide.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate eluent system. | Re-optimize the eluent system using TLC. A less polar eluent will increase retention, while a more polar eluent will decrease it. |
| Column overloading. | Use a larger column or load less sample. | |
| The sample was not loaded in a narrow band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. | |
| Cracked or Channeled Column | Improper column packing. | Ensure the silica gel is packed uniformly without any air bubbles. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Streaking or Tailing of Spots on TLC | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though not typically necessary for sulfones). |
| The sample is not fully dissolved when loaded. | Ensure the sample is completely dissolved before loading it onto the column. |
Visualizing the Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting common purification issues.
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sulfone-Containing Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sulfone-containing aryl bromides as electrophilic partners. The powerful electron-withdrawing nature of the sulfone group, while beneficial in some contexts, introduces specific mechanistic hurdles that can lead to reaction failure or low yields. This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies to overcome these challenges.
The Core Challenge: Electronic Effects of the Sulfone Group
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its versatility in forming C-C bonds.[1] The catalytic cycle hinges on a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Sulfone-containing aryl bromides are considered electron-deficient electrophiles. While electron-withdrawing groups generally accelerate the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the overall impact can be complex.[2][4]
Recent studies have shown that aryl sulfones themselves can act as electrophilic coupling partners, highlighting the significant electronic influence of this functional group.[5][6][7][8] This inherent reactivity underscores that the sulfone is not a passive spectator. Its strong electron-withdrawing effect can alter the reactivity of the palladium center throughout the catalytic cycle, sometimes in non-obvious ways, leading to the common issues addressed below.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction is not starting at all. I'm only recovering my starting materials. What's the likely cause?
Answer: Complete lack of conversion with an electron-deficient substrate like a sulfone-containing aryl bromide often points to a problem with the generation of the active Pd(0) catalyst or a failure in the oxidative addition step, despite the electronic activation.
Root Cause Analysis:
-
Inactive Catalyst: The most common issue is the failure to generate or maintain the catalytically active Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0).[4] This reduction is often accomplished by a phosphine ligand, but if the ligand is oxidized or the conditions are not suitable, the active catalyst never forms. Similarly, Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[4]
-
Ligand Choice: While counterintuitive for an electron-poor substrate, an overly electron-poor ligand can fail to sufficiently activate the palladium center for oxidative addition. Conversely, a ligand that is too bulky might hinder the approach of the aryl bromide. For electron-deficient aryl bromides, highly electron-donating and sterically demanding phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition.[3][9] These ligands increase the electron density on the palladium, facilitating its insertion into the C-Br bond.[10]
-
Inadequate Temperature: While oxidative addition to electron-deficient aryl bromides is often facile, some catalyst systems require thermal activation to initiate the cycle. If you are running the reaction at room temperature, a moderate increase in heat (e.g., 60-80 °C) may be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no conversion.
Question 2: My reaction gives a very low yield (<20%), and I see a lot of side products. What is happening?
Answer: Low yields accompanied by side products often indicate competing reaction pathways are out-pacing the desired cross-coupling. For sulfone-containing systems, the primary culprits are often protodebromination (replacement of -Br with -H) and boronic acid homo-coupling.
Root Cause Analysis:
-
Protodebromination: This side reaction occurs when the palladium-aryl intermediate reacts with a proton source in the mixture before it can transmetalate with the boronic acid.[4] The source of protons can be residual water or alcohol solvents. While Suzuki reactions often benefit from some water, excess amounts can be detrimental.
-
Homo-coupling of Boronic Acid: The formation of a biaryl product derived from two molecules of your boronic acid (R-B(OH)₂ → R-R) is another common side reaction.[4] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid.[4]
-
Slow Transmetalation/Fast Reductive Elimination: The electron-withdrawing sulfone group can impact steps beyond oxidative addition. If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the opportunity for side reactions like protodebromination.
Recommended Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the catalyst. Purging with an inert gas (Argon or Nitrogen) for at least 30 minutes is critical to prevent oxygen-mediated homo-coupling.[11]
-
Base Selection: The choice of base is crucial as it facilitates the transmetalation step.[12] For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The base helps form the more nucleophilic boronate species required for efficient transfer to the palladium center.
-
Solvent System: While aqueous solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O) are common, for substrates prone to protodebromination, minimizing water or switching to an anhydrous system with a fluoride source (e.g., KF or CsF) to activate the boronic acid can be beneficial.[12]
Question 3: How do I select the optimal Catalyst, Ligand, Base, and Solvent for my specific sulfone-containing aryl bromide?
Answer: There is no single universal system, but general principles based on the substrate's electronic nature can guide your selection. For electron-deficient aryl bromides, the goal is to use a highly active catalyst system that promotes a rapid rate for all steps in the catalytic cycle to outcompete side reactions.
Systematic Selection Guide:
| Component | Recommendation for Sulfone-Aryl Bromides | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ or specialized precatalysts (e.g., Buchwald or PEPPSI type).[4] | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires in-situ reduction. Precatalysts offer improved stability and activity. |
| Ligand | Electron-rich, bulky monophosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[9][12] | These ligands promote the crucial oxidative addition step for electron-deficient halides and also accelerate the final reductive elimination step.[3][4][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | Stronger, moderately soluble bases are generally more effective at promoting the transmetalation step without causing excessive side reactions.[11] |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, Toluene, or THF, often with a small amount of water. | These solvents effectively solubilize the reactants and catalyst. Water can aid in dissolving the base and facilitating transmetalation, but should be used judiciously.[4][11] |
Catalytic Cycle with Challenging Step Highlighted:
Caption: Suzuki catalytic cycle for sulfone-aryl bromides.
Step-by-Step Optimized General Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a generic sulfone-containing aryl bromide with an arylboronic acid.
Reagents & Equipment:
-
Sulfone-containing aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground)
-
1,4-Dioxane and Water (e.g., 10:1 ratio), rigorously degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the sulfone-containing aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand, then add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Final): Seal the flask and purge the headspace with inert gas for another 5-10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the aryl bromide starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki-Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Reaction Temperature for 4-Bromophenyl Methyl Sulfone Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient substrate. Precise temperature management is paramount for achieving high yields and minimizing side reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with this compound, focusing on temperature-related causes and solutions.
Problem 1: Low to No Conversion of Starting Material
Q: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is stalled. I see mostly starting material even after an extended reaction time. What is the likely cause?
A: The most probable cause is an insufficient reaction temperature, which fails to overcome the activation energy of the rate-determining step. The potent electron-withdrawing nature of the methyl sulfone (-SO₂Me) group significantly deactivates the C-Br bond. This deactivation makes the initial oxidative addition of the palladium(0) catalyst to the aryl bromide more difficult compared to electron-neutral or electron-rich aryl bromides.[1] This step is often the "bottleneck" of the catalytic cycle, and substantial thermal energy is required to initiate it effectively.
Recommended Actions:
-
Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner, for example, in 10-20 °C increments. Monitor the reaction progress by TLC, GC, or LC-MS at each new setpoint. For many palladium-catalyzed reactions, a temperature that is too high can cause catalyst decomposition[2].
-
Solvent Change: If you are limited by the boiling point of your current solvent (e.g., THF, Toluene), switch to a higher-boiling solvent such as DMF, DMA, or NMP.[3] This allows you to access higher temperature ranges safely.
-
Catalyst System Re-evaluation: While temperature is key, the catalyst system itself is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can facilitate the oxidative addition step at lower temperatures.[4][5] If increasing the temperature does not yield results, consider screening different ligand/palladium source combinations.
Workflow for Troubleshooting Low Conversion
This diagram outlines the decision-making process when faced with a stalled reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ikm.org.my [ikm.org.my]
- 3. reddit.com [reddit.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
choice of base and solvent for cross-coupling with 4-Bromophenyl methyl sulfone
Welcome to the technical support hub for researchers utilizing 4-bromophenyl methyl sulfone in cross-coupling reactions. This guide is designed to provide practical, in-depth answers to common challenges and questions encountered during experimental work. Given the unique electronic properties imparted by the methyl sulfone group—a potent electron-withdrawing moiety—standard cross-coupling conditions often require careful optimization. This resource combines mechanistic principles with field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection of core reaction components for successful cross-coupling with this compound.
Q1: How does the methyl sulfone group on the aryl bromide affect my choice of reaction conditions?
The methyl sulfone (–SO₂Me) group is strongly electron-withdrawing. This has two primary consequences for palladium-catalyzed cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron deficiency at the carbon center of the C-Br bond makes it more susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-determining step, so its acceleration is beneficial.[1]
-
Challenging Reductive Elimination: The same electron-withdrawing effect can make the final reductive elimination step, where the new C-C or C-N bond is formed, more difficult.
Therefore, your strategy must accommodate this dual nature. The key is often in the choice of ligand; highly electron-rich and sterically bulky phosphine ligands are typically required to promote the challenging reductive elimination step and ensure high catalyst turnover.[2][3]
Q2: What is the general role of the base in these reactions, and how do I choose one?
The role of the base is specific to the type of cross-coupling reaction being performed:
-
Suzuki Coupling: The base is critical for activating the organoboron reagent. It coordinates to the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[4][5][6][7]
-
Heck Coupling: The base neutralizes the hydrohalic acid (HBr) that is generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[8]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex that precedes reductive elimination.[9][10]
For this compound, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is an excellent starting point for Suzuki and Heck reactions, as they offer a good balance of reactivity and functional group tolerance. For Buchwald-Hartwig amination, a stronger base like NaOtBu or LHMDS is typically necessary.
Q3: Which solvent systems are recommended for cross-coupling this substrate?
The ideal solvent should fully dissolve the starting materials, reagents, and catalytic species at the reaction temperature. Polar aprotic solvents are generally preferred.
-
For Suzuki Couplings: A mixture of an organic solvent and water is common to facilitate the dissolution of both the organic substrates and the inorganic base. Popular choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[11]
-
For Heck and Buchwald-Hartwig Couplings: Anhydrous polar aprotic solvents are standard. Toluene, Dioxane, DMF, and NMP are frequently used.[12][13][14] Be aware that solvents like NMP can undergo autoxidation over time to form hydroperoxides, which can poison the phosphine ligands and kill the reaction.[12] Always use a fresh, high-purity solvent.
Below is a general decision-making workflow for selecting initial conditions.
Caption: Initial selection guide for base and solvent.
Troubleshooting Guide
Problem: Low or no conversion of this compound.
This is the most common issue and can stem from several factors related to your base and solvent choice.
-
Possible Cause 1: Ineffective Base
-
Why it happens: In Suzuki couplings, if the base is too weak or poorly soluble, it cannot efficiently generate the boronate "ate" complex required for transmetalation.[4][5] In Buchwald-Hartwig aminations, a weak base will not sufficiently deprotonate the amine.
-
How to fix it:
-
Switch to a Stronger Base: If you are using a carbonate (e.g., K₂CO₃), consider switching to a phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which is often more effective due to its higher basicity and solubility. For aminations, ensure you are using a strong base like NaOtBu.
-
Improve Solubility: Ensure your solvent system can dissolve the base. For inorganic bases in Suzuki reactions, adding water as a co-solvent is crucial. For organic-soluble bases, ensure your solvent is sufficiently polar.
-
-
| Base | Class | pKa (of conjugate acid) | Common Solvents | Notes |
| NaOtBu | Strong | ~19 | Toluene, Dioxane, THF | Standard for Buchwald-Hartwig; very strong. |
| K₃PO₄ | Moderate-Strong | 12.3 | Dioxane/H₂O, DMF | Excellent, versatile base for Suzuki reactions. |
| Cs₂CO₃ | Moderate-Strong | 10.3 | Dioxane/H₂O, DMF | Highly effective due to the solubility of cesium salts. |
| K₂CO₃ | Moderate | 10.3 | Dioxane/H₂O, DMF | A common but sometimes less effective choice. |
| Et₃N | Organic (Weak) | 10.7 | DMF, NMP, Toluene | Primarily used in Heck reactions. |
-
Possible Cause 2: Incorrect Solvent Choice
-
Why it happens: The solvent affects the solubility of all components and the stability of the catalytic intermediates. A poor solvent can lead to a heterogeneous mixture where the reaction cannot proceed efficiently. The polarity of the solvent can also influence the rates of the catalytic cycle steps.[15][16]
-
How to fix it:
-
Check Solubility: Before heating, ensure your starting materials are dissolved. If not, consider a more polar solvent (e.g., switch from toluene to dioxane or DMF).
-
Use Anhydrous Solvents (When Required): For Heck and Buchwald-Hartwig reactions, water can interfere with the catalyst and reagents. Use anhydrous solvents and proper inert atmosphere techniques.
-
Beware of Solvent Degradation: As mentioned, aged NMP can contain peroxides that are detrimental.[12] If using NMP, ensure it is from a fresh, sealed bottle.
-
-
Problem: Significant formation of side products (homocoupling or protodebromination).
-
Possible Cause: Base is too strong or reaction temperature is too high.
-
Why it happens: Protodebromination (replacement of -Br with -H) can occur if the reaction conditions are too harsh, particularly in the presence of trace water or other proton sources. This side reaction can be exacerbated by overly strong bases or excessive heat.[17] Homocoupling of the boronic acid partner is also a common side reaction.
-
How to fix it:
-
Use the Mildest Effective Base: Start with K₃PO₄ before moving to stronger bases. Avoid very strong bases like NaOH unless necessary.
-
Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Start around 80 °C and only increase if the reaction is sluggish.
-
Ensure Anhydrous Conditions: For Suzuki reactions, while water is a necessary co-solvent, using rigorously degassed solvents can minimize side reactions. For other couplings, strictly anhydrous conditions are best.
-
-
Experimental Protocols
The following are starting-point protocols. Optimization of temperature, reaction time, and catalyst loading may be required.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the coupling with a generic arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines the coupling with a generic secondary amine.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and wash the organic phase with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromophenyl Methyl Sulfone
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 4-bromophenyl methyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Introduction: The Challenge and Opportunity of Coupling this compound
This compound is an important building block in medicinal chemistry and materials science. The electron-withdrawing nature of the methyl sulfone group significantly influences the reactivity of the aryl bromide, presenting unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide will navigate the complexities of Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings with this substrate, providing you with the expertise to achieve efficient and reproducible results.
The strong electron-withdrawing effect of the sulfone group makes the aryl bromide an excellent electrophile for oxidative addition, which is often the rate-determining step in many cross-coupling reactions.[1][2] However, this electronic property can also influence subsequent steps in the catalytic cycle and the stability of intermediates.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For an electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical to success.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the primary challenge when performing a Suzuki-Miyaura coupling with this compound?
A1: While the electron-withdrawing sulfone group facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, challenges can arise in the subsequent transmetalation and reductive elimination steps. Ensuring the chosen catalytic system can efficiently navigate the entire catalytic cycle is paramount. A key consideration is the potential for side reactions such as protodeboronation of the boronic acid coupling partner, especially under harsh basic conditions.
Q2: Which type of ligand is most effective for this transformation?
A2: Bulky, electron-rich phosphine ligands are highly recommended.[3][4] These ligands stabilize the palladium center, promote efficient oxidative addition, and accelerate the rate-limiting reductive elimination step. Ligands from the Buchwald biarylphosphine family, such as RuPhos, XPhos, and SPhos, have demonstrated exceptional performance in couplings of electron-deficient aryl halides.[5]
Q3: What is the recommended starting catalyst system for the Suzuki-Miyaura coupling of this compound?
A3: A reliable starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃, in combination with a bulky, electron-rich biarylphosphine ligand like RuPhos or XPhos. A moderately strong inorganic base such as K₃PO₄ is often a good choice to facilitate transmetalation without promoting excessive protodeboronation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor solubility of reagents. | 1. Use a fresh palladium source and ligand. Consider a pre-catalyst like a palladacycle.[5] 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or RuPhos). 3. Increase the reaction temperature. Use a higher boiling point solvent like dioxane or toluene. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water. | 1. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or K₂CO₃). 2. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd(OAc)₂ and RuPhos and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Heck Coupling
The Heck reaction offers a powerful method for the alkenylation of aryl halides. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.
Frequently Asked Questions (FAQs): Heck Coupling
Q1: What are the key advantages of using this compound in a Heck reaction?
A1: The electron-withdrawing sulfone group activates the aryl bromide towards oxidative addition, often allowing for milder reaction conditions compared to electron-rich aryl bromides.[6] This can lead to cleaner reactions with fewer side products.
Q2: What is a good general-purpose catalyst system for the Heck coupling of this substrate?
A2: A common and effective system is Pd(OAc)₂ as the palladium source. While some Heck reactions can proceed without a phosphine ligand (ligand-free), the use of a ligand is often beneficial for efficiency and catalyst stability.[7] N-heterocyclic carbene (NHC) ligands are also highly effective and offer excellent thermal stability.[6][8]
Q3: Which base is typically used for Heck reactions?
A3: Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or NaOAc are commonly employed. The choice of base can influence the reaction rate and should be optimized for the specific alkene coupling partner.[9]
Troubleshooting Guide: Heck Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Catalyst decomposition. 2. Suboptimal base or solvent. | 1. Consider using a more stable catalyst system, such as a Pd-NHC complex, especially at higher temperatures.[10] 2. Screen different bases (e.g., NEt₃, K₂CO₃, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMAc, NMP). |
| Formation of Reduced Arene | 1. Presence of a hydrogen source. 2. β-hydride elimination from an intermediate. | 1. Ensure anhydrous conditions. 2. This is a common side reaction. Modifying the ligand or reaction temperature may alter the reaction pathway. |
| Isomerization of the Alkene Product | 1. Re-addition of palladium hydride to the product. 2. High reaction temperature or prolonged reaction time. | 1. Add a phosphine scavenger or use a ligand that promotes rapid reductive elimination. 2. Monitor the reaction closely and stop it upon completion. Try to lower the reaction temperature. |
Experimental Protocol: Heck Coupling
This protocol is a general starting point for the coupling with an alkene like styrene or an acrylate.
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
P(o-tol)₃ or a suitable NHC ligand (2-4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF or DMAc
Procedure:
-
In a Schlenk tube, combine this compound, K₂CO₃, Pd(OAc)₂, and the phosphine or NHC ligand.
-
Seal the tube, evacuate, and backfill with argon.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, crucial for synthesizing a vast array of pharmaceuticals.[11][12] The reaction is generally tolerant of various functional groups, and the electron-deficient nature of this compound makes it a suitable substrate.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: Are there any specific challenges associated with the Buchwald-Hartwig amination of this compound?
A1: The primary considerations are similar to other cross-coupling reactions with this substrate: selecting a catalyst system that is active enough to couple the amine of choice while being tolerant of the sulfone functionality. The choice of base is particularly critical, as strong bases like NaOtBu can potentially react with other functional groups on more complex molecules.[13]
Q2: What is the state-of-the-art in catalyst selection for this reaction?
A2: Modern Buchwald-Hartwig aminations heavily rely on palladium pre-catalysts combined with bulky, electron-rich biarylphosphine ligands.[3] Ligands such as XPhos, RuPhos, and BrettPhos have shown broad utility.[14] For primary amines, BrettPhos is often a good choice, while RuPhos is effective for secondary amines.[3]
Q3: Can I use both primary and secondary amines in this reaction?
A3: Yes, the Buchwald-Hartwig amination is versatile and can accommodate a wide range of primary and secondary amines, including anilines, aliphatic amines, and heterocycles like morpholine.[15] The optimal ligand may vary depending on the steric and electronic properties of the amine.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inappropriate ligand for the amine. 2. Base is not strong enough. 3. Catalyst inhibition. | 1. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos). 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS), being mindful of substrate compatibility.[13] 3. Ensure high purity of reagents and solvents. Some functional groups can act as catalyst poisons. |
| Dehalogenation of Starting Material | 1. β-hydride elimination from the amido-palladium intermediate. 2. Reaction with trace water. | 1. Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine. 2. Ensure strictly anhydrous conditions. |
| Reaction is Sluggish with an Aryl Chloride Analog | 1. The C-Cl bond is much stronger and harder to activate. | 1. This requires a more active catalyst system. Use a highly electron-rich and bulky ligand like tBuXPhos or an appropriate NHC ligand, and higher reaction temperatures may be necessary.[13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination with a secondary amine like morpholine.
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Key Concepts
Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Work-up and Purification of 4-Bromophenyl Methyl Sulfone Derivatives
Welcome to the technical support center for synthetic reactions involving 4-bromophenyl methyl sulfone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a stable, crystalline solid, this compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] However, the unique physicochemical properties of sulfones can present challenges during reaction work-up and purification.
This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges effectively, ensuring high purity and yield for your target compounds.
Section 1: Core Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation for designing a robust work-up procedure. Its high melting point and polarity, conferred by the sulfone group, dictate its solubility and behavior during extraction and crystallization.
| Property | Value | Significance for Work-up | Source(s) |
| Appearance | White to off-white crystalline powder | The solid nature of the compound means precipitation can be used for isolation, but also that it may crash out of solution unexpectedly during washes. | [2][3] |
| Melting Point | 99-107 °C | A high melting point suggests strong crystal lattice energy, making it suitable for purification by recrystallization. It also indicates low volatility. | [2][3] |
| Molecular Weight | ~235.10 g/mol | Standard molecular weight for a small molecule building block. | |
| Solubility | Soluble in Methanol | Indicates a preference for polar organic solvents. Solubility in common extraction solvents like ethyl acetate and dichloromethane should be experimentally determined but is expected to be moderate to low, especially at room temperature. | [3][4] |
| Storage | Room Temperature | The compound is chemically stable under standard laboratory conditions. | [3] |
Section 2: General Work-up Protocol: A Foundational Workflow
Many reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, follow a similar work-up logic. The primary goals are to quench the reaction, remove inorganic salts and catalysts, and isolate the crude product from the reaction solvent.
Below is a generalized, step-by-step protocol that can be adapted for various reaction types.
Experimental Protocol: Standard Aqueous Work-up
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, cautiously add a quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice to neutralize basic catalysts or reagents without making the solution strongly acidic.
-
Solvent Dilution: Dilute the quenched mixture with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent should be based on the solubility of your desired product.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add water or brine to wash the organic layer.
-
Aqueous Washes:
-
Wash the organic layer sequentially with water (2x) to remove water-soluble impurities and salts.
-
Follow with a wash using saturated aqueous sodium chloride (brine). This step helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[5]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Workflow Visualization
Caption: Standard aqueous work-up workflow for reactions involving this compound.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up of reactions involving this compound and its derivatives.
Q1: My yield is very low after the aqueous work-up. Could my product be dissolving in the aqueous layer?
A1: Yes, this is a common issue, especially if your final product retains a high degree of polarity. The sulfone group (SO₂) is highly polar and can increase the water solubility of small molecules.
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding your aqueous washes, take a small aliquot, extract it with a clean portion of organic solvent, and analyze the extract by Thin Layer Chromatography (TLC) or LC-MS to see if it contains your product.[6]
-
Back-Extraction: If the product is present in the initial aqueous layers, perform several "back-extractions" with fresh portions of your organic solvent (e.g., 3x with EtOAc or DCM) to recover the dissolved product.
-
Use Brine: Minimize the number of washes with pure water. Using brine for all washes increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it (the "salting-out" effect) and pushes them into the organic layer.
Q2: A thick, persistent emulsion has formed in my separatory funnel. How can I resolve this?
A2: Emulsion formation is common when working with polar compounds and can be exacerbated by fine particulates or basic conditions.[7]
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a significant amount of saturated brine solution. The increased density and ionic strength of the aqueous layer often forces the separation. Gently swirl or rock the funnel; do not shake vigorously.
-
Filtration: If brine fails, filter the entire emulsified mixture through a pad of Celite® or glass wool in a Büchner funnel. This can break up the microscopic droplets causing the emulsion. Rinse the filter cake with fresh organic solvent.
-
Centrifugation: For smaller scales, transferring the emulsion to centrifuge tubes and spinning for several minutes is a very effective method to force layer separation.
Q3: My crude product is contaminated with unreacted 4-bromothioanisole (the sulfide precursor) or the intermediate 4-bromophenyl methyl sulfoxide. How can I remove these?
A3: This is a classic purification challenge in sulfone synthesis, as the sulfide, sulfoxide, and sulfone often have similar chromatographic behavior. Complete removal typically requires careful purification.
Troubleshooting Steps:
-
Selective Oxidation: If the primary contaminant is the sulfide or sulfoxide, you can attempt to drive the reaction to completion by re-subjecting the crude mixture to the oxidation conditions. However, this risks side reactions with your product.
-
Chromatography is Key: Flash column chromatography is the most reliable method.
-
Polarity Difference: The polarity order is: Sulfone > Sulfoxide > Sulfide .
-
Eluent System: Use a solvent system with a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or heptane). The less polar sulfide will elute first, followed by the sulfoxide, and finally the desired sulfone product. Careful monitoring of fractions by TLC is critical.
-
-
Crystallization Challenges: It is often difficult to remove the sulfoxide from the sulfone by recrystallization due to similar structures and potential co-crystallization.[8] This method is best reserved for when the crude product is already of high purity (>90-95%).
Q4: My solid product is precipitating out of the organic layer during the aqueous wash. What should I do?
A4: This occurs because this compound and many of its derivatives have limited solubility in common, non-polar extraction solvents like ethyl acetate, especially at room temperature. The addition of water can further decrease its solubility.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the organic extraction solvent to the separatory funnel to keep the product dissolved.
-
Use a More Solubilizing Solvent: Switch to or add a co-solvent that better solubilizes your product, such as dichloromethane (DCM) or tetrahydrofuran (THF). Be aware that THF is miscible with water, so it should be used as a co-solvent with a primary, immiscible solvent like EtOAc or DCM.
-
Warm the Separatory Funnel: Gently warming the separatory funnel with a warm water bath can increase solubility. Caution: Only do this if your solvents have low volatility and there are no safety risks. Ensure the funnel is vented frequently to release any pressure buildup.
Q5: What is the most effective way to purify the final crude product?
A5: The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.
Caption: Decision workflow for purification of this compound derivatives.
-
Recrystallization: This is the ideal method for removing small amounts of impurities from a solid product, and it is highly scalable.
-
Choosing a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Based on its properties, good starting points for solvent screening include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to form pure crystals.
-
-
Flash Column Chromatography: This is the preferred method when the crude product contains significant amounts of byproducts or unreacted starting materials with different polarities.[8]
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis first, aiming for a product Rf value of ~0.3.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. A11427.18 [thermofisher.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound CAS#: 3466-32-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Bromophenyl Methyl Sulfone
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical entities is the bedrock of reliable and reproducible science. 4-Bromophenyl methyl sulfone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is no exception.[1][2] Its purity, identity, and stability directly impact the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of the essential analytical methods for its characterization, moving beyond mere protocols to explain the strategic reasoning behind method selection and data interpretation. Our focus is on building a self-validating analytical workflow that ensures scientific integrity from the bench to regulatory submission.
The Analytical Imperative: Why Rigorous Characterization Matters
This compound (C₇H₇BrO₂S) is a versatile building block.[2][3] However, its synthesis can introduce impurities such as starting materials, by-products, or isomers. These impurities can have unintended pharmacological effects or interfere with subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just a recommendation; it is a necessity for ensuring the material meets stringent quality standards.
The following sections will compare and contrast the primary analytical techniques, providing both the "how" and the "why" for each experimental choice.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is fundamental to separating this compound from any process-related impurities or degradation products. The choice between liquid and gas chromatography hinges on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification in the pharmaceutical industry. Its versatility in handling a wide range of compounds makes it the primary choice for analyzing this compound.
Expertise & Causality: We opt for a reverse-phase (RP-HPLC) method because this compound is a moderately polar compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This method provides excellent resolution for potential impurities, which are likely to have different polarities.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water. For MS-compatible methods, a small amount of formic acid (0.1%) should be used instead of non-volatile acids like phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate purity as a percentage area. For quantitative analysis of impurities, a reference standard for each impurity is required.[5]
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent confirmatory technique and is superior for analyzing thermally stable, volatile impurities that may not be detected by HPLC.
Expertise & Causality: While HPLC is the primary tool for purity, GC-MS serves a critical validation role. It confirms the identity by providing a mass spectrum and can detect volatile organic impurities from residual solvents or side reactions that might be missed by HPLC if they co-elute or have poor UV absorbance.
Experimental Protocol: GC-MS for Identity and Volatile Impurities
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the elution of both volatile and less volatile components.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID) or MS transfer line at 280 °C.
-
MS Parameters (if used): Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatography assesses purity, spectroscopy confirms identity. A combination of NMR, MS, and FTIR provides a complete structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of this compound.
Data Interpretation:
-
¹H NMR: The spectrum is expected to be simple and highly characteristic. The aromatic protons will appear as two doublets (an AA'BB' system) in the 7.8-7.9 ppm region.[6] The methyl protons will appear as a sharp singlet around 3.25 ppm.[6] The integration of these peaks (4H for aromatic, 3H for methyl) confirms the proton count.
-
¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon attached to the sulfone group will be the most downfield of the aromatic signals, while the methyl carbon signal will appear upfield (around 43 ppm).[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for sulfones due to its excellent solubilizing power.[6]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT can be used to confirm carbon types.
Caption: Correlation of spectroscopic data to the molecular structure.
Mass Spectrometry (MS)
MS provides the molecular weight and valuable fragmentation information. The presence of bromine gives a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a key diagnostic feature.
Data Interpretation: In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity at m/z 234 and 236, respectively.[7] Common fragments would include the loss of the methyl group ([M-15]⁺) and the sulfone group ([M-79]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
Data Interpretation: The FTIR spectrum provides a molecular fingerprint. For this compound, the most prominent and diagnostic peaks are:
-
Asymmetric and Symmetric SO₂ stretching: Strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[8] These are characteristic of the sulfone group.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A band typically found in the 1000-1100 cm⁻¹ region.[9][10]
Solid-State and Thermal Characterization
For a crystalline solid, understanding its physical properties is crucial for formulation, storage, and handling.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC): This technique is primarily used to determine the melting point and assess the purity of a crystalline substance. A sharp, well-defined melting endotherm is indicative of high purity. For this compound, the melting point is reported to be in the range of 103-107 °C.[11] A broad melting range or the presence of multiple thermal events can suggest the presence of impurities.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles.[12] The data helps in identifying safe operating temperatures for processing and storage.
Experimental Protocol: Thermal Analysis
-
Instrumentation: A calibrated DSC or TGA instrument.
-
Sample: 2-5 mg of the sample in an aluminum pan (for DSC) or a platinum/ceramic pan (for TGA).
-
Conditions: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min. A typical temperature range would be from ambient to 300 °C for DSC (to observe melting) and up to 600 °C for TGA (to observe decomposition).
X-ray Crystallography (XRC)
For absolute proof of structure, single-crystal X-ray diffraction is the definitive technique. It provides the precise 3D arrangement of atoms, bond lengths, and bond angles.[13][14] While not a routine quality control method, it is invaluable for reference standard characterization and in cases of structural ambiguity.
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Key Advantages | Limitations | Use Case |
| HPLC-UV | Purity, Quantification of Impurities | High precision, robust, versatile for non-volatile compounds. | Requires chromophore, impurity standards needed for quantification. | Routine QC, stability testing, impurity profiling. |
| GC-MS | Identity, Volatile Impurities, Molecular Weight | High resolution, definitive identification via MS library.[15][16] | Analyte must be thermally stable and volatile. | Residual solvent analysis, confirmatory ID. |
| NMR ('H, ¹³C) | Absolute Structure Confirmation | Unambiguous structural information, non-destructive.[17] | Lower sensitivity than MS, requires higher sample amount. | Primary structure elucidation, reference standard characterization. |
| FTIR | Functional Group Identification | Fast, simple, requires minimal sample preparation. | Provides limited structural detail compared to NMR. | Quick identity check, raw material screening. |
| DSC | Melting Point, Crystalline Purity | Fast, accurate melting point determination.[18] | Only applicable to crystalline solids, less sensitive to some impurities. | Physical characterization, purity screening. |
| TGA | Thermal Stability, Decomposition Profile | Determines safe handling temperatures.[12][19] | Does not identify decomposition products. | Stability assessment. |
| XRC | Absolute 3D Structure | Definitive structural proof.[14][20] | Requires a suitable single crystal, time-consuming. | Reference standard characterization, resolving stereochemistry. |
Conclusion
The characterization of this compound is not achieved by a single technique but by a logical, orthogonal combination of methods. Chromatographic techniques like HPLC form the basis of purity assessment, while a suite of spectroscopic methods (NMR, MS, FTIR) provides an undeniable confirmation of the molecular structure. Finally, thermal and solid-state analyses define the material's physical properties. By judiciously applying these methods and understanding the causality behind their selection, researchers and developers can ensure the quality and integrity of their materials, building a foundation of trust and reliability in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3466-32-8 [chemicalbook.com]
- 3. labcompare.com [labcompare.com]
- 4. Separation of 4-Chlorophenyl methyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-溴苯甲砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. shimadzu.com [shimadzu.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. rsc.org [rsc.org]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 4-Bromophenyl Methyl Sulfone
In the landscape of pharmaceutical development and materials science, unambiguous structural confirmation is the bedrock of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromophenyl methyl sulfone, a versatile synthetic intermediate.[1] We will move beyond a superficial reading of the spectrum, delving into the causal electronic and magnetic effects that dictate the spectral output. This document is structured not as a rigid protocol, but as a logical workflow, comparing theoretical predictions with experimental data to provide a comprehensive interpretive framework.
The Molecule: Structure and Electronic Landscape
Before venturing into the spectrum, we must first understand the molecule itself. This compound (C₇H₇BrO₂S) possesses a para-substituted benzene ring, a key structural feature that will dominate the aromatic region of its ¹H NMR spectrum.[2][3]
The substituents are:
-
A methyl sulfone group (-SO₂CH₃) : This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring, pulling electron density away from it through both inductive and resonance effects.[4]
-
A bromine atom (-Br) : Bromine is electronegative and withdraws electron density via induction. However, its lone pairs can be donated into the aromatic π-system via resonance, a competing effect. Overall, it is considered a deactivating group.
These electronic properties are not mere trivia; they are the primary determinants of the chemical shifts we will observe. The molecule has three distinct sets of non-equivalent protons, which are color-coded in the diagram below.
Figure 1: Molecular Structure of this compound. Protons in unique chemical environments are labeled Ha, Hb, and Hc.
Theoretical ¹H NMR Spectrum: Prediction from First Principles
Based on the structure, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, and multiplicity.
A. Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton.[5][6] Electron-withdrawing groups deshield protons, moving their signals to a higher chemical shift (downfield).[5][7]
-
Methyl Protons (Hc): These three protons are attached to a carbon bonded to the strongly deshielding sulfone group. We expect their signal to appear significantly downfield from a typical alkane proton. The ¹H NMR spectrum of dimethyl sulfone shows a singlet at 3.0 ppm, which serves as a good reference point.[8]
-
Aromatic Protons (Ha and Hb): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[9][10] In our molecule, both substituents are electron-withdrawing, which will shift all aromatic protons downfield relative to benzene (δ 7.3 ppm).[7][11] The sulfone group is a more powerful withdrawing group than bromine. Therefore, the protons ortho to the sulfone group (Hb) will be more deshielded and appear at a higher chemical shift than the protons ortho to the bromine atom (Ha).
B. Integration
The integrated area under each signal is directly proportional to the number of protons generating that signal.[5] For this compound, we expect a simple whole-number ratio reflecting the three unique proton sets.
-
Hc: 3 protons → 3H
-
Ha: 2 protons → 2H
-
Hb: 2 protons → 2H The expected integration ratio is 3:2:2 .
C. Multiplicity (Splitting)
Signal splitting is caused by the magnetic influence of non-equivalent neighboring protons (typically within three bonds), following the n+1 rule.[5] The distance between the split lines is the coupling constant, J, measured in Hertz (Hz).
-
Methyl Protons (Hc): These protons have no non-equivalent neighbors. Thus, their signal will be a singlet (s) .
-
Aromatic Protons (Ha and Hb): This is a classic para-disubstituted system. Each Ha proton has one ortho Hb proton as a neighbor. According to the n+1 rule (1+1=2), the Ha signal should be split into a doublet (d) . Similarly, each Hb proton has one ortho Ha proton as a neighbor and will also be split into a doublet (d) . This type of ortho-coupling (³JHH) in aromatic rings typically has a coupling constant of 6-10 Hz.[11][12][13] While longer-range meta-coupling (⁴JHH, ~1-3 Hz) exists, it is often not resolved and the pattern appears as two clean doublets.[11][12][14]
Comparison Guide: Predicted vs. Experimental Data
We can now compare our theoretical predictions with experimental data for this compound. The following table summarizes the expected and observed values.
| Signal Assignment | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) | Predicted Integration | Experimental Integration | Predicted Multiplicity | Experimental Multiplicity | Coupling Constant (J, Hz) |
| Hc (-SO₂CH₃) | ~3.0 | 3.06 | 3H | 3H | Singlet (s) | Singlet (s) | N/A |
| Ha (ortho to -Br) | 7.6 - 7.8 | 7.75 | 2H | 2H | Doublet (d) | Doublet (d) | ~8.5 |
| Hb (ortho to -SO₂CH₃) | 7.8 - 8.0 | 7.90 | 2H | 2H | Doublet (d) | Doublet (d) | ~8.5 |
Experimental data adapted from publicly available spectra.[15]
The experimental data aligns exceptionally well with our predictions. The spectrum exhibits three signals with an integration ratio of 3:2:2. The methyl group appears as a sharp singlet at 3.06 ppm. The aromatic region shows two distinct doublets, characteristic of a para-substituted ring, at 7.75 ppm and 7.90 ppm. The downfield doublet at 7.90 ppm is assigned to the Hb protons adjacent to the more strongly electron-withdrawing sulfone group. The identical coupling constants for both doublets confirm they are coupling partners.
Standardized Experimental Protocol
To ensure reproducibility and accuracy, the following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.
Workflow for ¹H NMR Spectrum Acquisition
Figure 2: Standardized Workflow for ¹H NMR Analysis. A systematic process from sample preparation to final data analysis.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical structure and electronics manifest in spectroscopic data. The analysis is straightforward, revealing three distinct signals: a singlet for the methyl protons and a pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are dictated by the powerful electron-withdrawing nature of the methyl sulfone group. This guide demonstrates a systematic approach, blending theoretical prediction with experimental verification, that provides a robust and reliable method for structural elucidation, a critical task for any researcher in the chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. A11427.18 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983) [hmdb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. This compound(3466-32-8) 1H NMR [m.chemicalbook.com]
comparative reactivity of 4-Bromophenyl methyl sulfone vs. 4-chlorophenyl methyl sulfone
An In-Depth Guide to the Comparative Reactivity of 4-Bromophenyl Methyl Sulfone and 4-Chlorophenyl Methyl Sulfone in Nucleophilic Aromatic Substitution
Introduction: Unveiling Reactivity in Activated Aryl Halides
In the landscape of medicinal and materials chemistry, aryl sulfones are privileged scaffolds, valued for their metabolic stability and unique electronic properties.[1] Within this class, 4-halophenyl methyl sulfones serve as critical building blocks for introducing the arylsulfonyl moiety. A nuanced understanding of their reactivity is paramount for researchers in drug development and process chemistry, as the choice between a bromo or chloro derivative can significantly impact reaction efficiency, yield, and purification strategies.
This guide provides an in-depth, objective comparison of the reactivity of this compound and 4-chlorophenyl methyl sulfone. Moving beyond simple analogy to aliphatic systems, we will dissect the underlying principles of Nucleophilic Aromatic Substitution (SNAr), the dominant reaction pathway for these substrates. We will explore the causative factors governing their reactivity, supported by established mechanistic principles and experimental data, to provide a clear rationale for substrate selection in your research.
The SNAr Mechanism: A Tale of Two Steps
Unlike the familiar SN1 and SN2 reactions of alkyl halides, aryl halides like those do not readily undergo substitution.[2][3] The backside attack required for an SN2 reaction is sterically impossible due to the benzene ring, and the formation of a highly unstable aryl cation makes an SN1 pathway energetically prohibitive.[3][4]
However, the presence of a potent electron-withdrawing group (EWG), such as the methyl sulfone (-SO2CH3) group, fundamentally alters the electronic landscape of the aromatic ring. This group activates the ring for nucleophilic attack, enabling a distinct two-step addition-elimination mechanism known as SNAr.[5][6]
-
Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] This step is the slowest and therefore the rate-determining step (RDS) of the overall reaction.[7][8] The aromaticity of the ring is temporarily broken.
-
Step 2 (Fast): Elimination. The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]
Figure 1: The SNAr Addition-Elimination Mechanism
Core Directive: The Role of the Halogen
The central thesis of this guide rests on a critical, and perhaps counterintuitive, point: the relative reactivity of aryl halides in SNAr reactions is the inverse of that observed in SN2 reactions.[9]
In SNAr: F > Cl > Br > I In SN2: I > Br > Cl > F
This reversal is a direct consequence of the rate-determining step. In an SN2 reaction, the C-X bond is broken in the RDS, so weaker bonds (like C-I) lead to faster reactions.[7][10] In an SNAr reaction, the C-X bond is not broken in the RDS.[7][11] Instead, the reactivity is governed by the stability of the transition state leading to the Meisenheimer complex.
The halogen exerts two opposing electronic effects:
-
Inductive Effect (-I): The halogen withdraws electron density through the sigma bond due to its electronegativity. This effect stabilizes the negative charge of the Meisenheimer complex.
-
Resonance Effect (+R): The halogen's lone pairs can donate electron density to the ring, which is destabilizing to the negatively charged intermediate.
For halogens, the inductive effect dominates. The more electronegative the halogen, the more it stabilizes the negatively charged intermediate, thus lowering the activation energy of the rate-determining step and increasing the reaction rate.[7]
Therefore, 4-chlorophenyl methyl sulfone is more reactive than this compound in nucleophilic aromatic substitution reactions. The greater electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96) provides superior stabilization for the Meisenheimer complex, accelerating the initial nucleophilic attack.
The Activating Power of the Methyl Sulfone Group
The SNAr reaction would not be feasible for either substrate without the powerful activating effect of the para-methyl sulfone group. This group is one of the strongest electron-withdrawing groups, which is essential for two reasons:
-
Ring Deactivation: It makes the aromatic ring electron-poor (electrophilic) and thus more susceptible to attack by a nucleophile.[4][12]
-
Intermediate Stabilization: It delocalizes the negative charge of the Meisenheimer complex through resonance, spreading it onto the oxygen atoms of the sulfone. This delocalization provides significant stabilization.[6]
The electron-withdrawing strength of a substituent can be quantified by its Hammett constant (σp). A more positive value indicates a stronger electron-withdrawing capability. The methyl sulfone group has a σp of +0.72, signifying its potent activating nature.[13]
Quantitative Data Comparison
While direct kinetic comparisons of 4-chlorophenyl methyl sulfone and this compound are not broadly published, the principle is well-established through studies on analogous systems. For instance, studies on the reaction of 2,4-dinitrophenyl halides with nucleophiles consistently show the chloro-substituted compound to be more reactive than the bromo-substituted one.[14]
| Property | 4-Chlorophenyl Methyl Sulfone | This compound | Rationale for Reactivity |
| Chemical Formula | C₇H₇ClO₂S | C₇H₇BrO₂S | - |
| Molecular Weight | 190.64 g/mol [15] | 235.10 g/mol [16] | - |
| Melting Point | 96 °C[17] | 103-107 °C[18] | - |
| Halogen Electronegativity | 3.16 (Pauling Scale) | 2.96 (Pauling Scale) | Higher electronegativity stabilizes the Meisenheimer complex more effectively. |
| Hammett Constant (σp) of Halogen | +0.23[19] | +0.23[19] | The primary electronic effect governing the rate difference is induction, not the overall Hammett value in this case. |
| Expected SNAr Reactivity | Higher | Lower | The rate-determining step is accelerated by the stronger inductive effect of chlorine.[7][11] |
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol provides a framework for directly comparing the reactivity of the two title compounds. The reaction with sodium methoxide is a classic SNAr transformation.
Objective: To compare the reaction rate and yield of 4-methoxyphenyl methyl sulfone formation from 4-chlorophenyl methyl sulfone and this compound.
Materials:
-
4-Chlorophenyl methyl sulfone (190.6 mg, 1.0 mmol)
-
This compound (235.1 mg, 1.0 mmol)
-
Sodium methoxide (64.8 mg, 1.2 mmol, 1.2 equiv)
-
Anhydrous Methanol (10 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL, optional co-solvent)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
HPLC or GC-MS for quantitative analysis
Figure 2: Workflow for Comparative Reactivity Study
Procedure:
-
Preparation: Prepare a stock solution of sodium methoxide (1.2 mmol) in anhydrous methanol (10 mL).
-
Setup: In two separate, identical reaction vials equipped with stir bars, place 4-chlorophenyl methyl sulfone (1.0 mmol) and this compound (1.0 mmol).
-
Initiation: Add 5 mL of the sodium methoxide stock solution to each vial simultaneously. If solubility is an issue, a co-solvent like DMF can be added.
-
Reaction: Place both vials in a pre-heated block at a constant temperature (e.g., 80 °C) and begin stirring.
-
Monitoring: At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of dilute aqueous HCl.
-
Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) to visually track the disappearance of starting material and the appearance of the more polar product. For quantitative data, analyze the aliquots using a calibrated HPLC or GC-MS method to determine the percent conversion over time.
-
Causality Check: The experiment is self-validating. By running the reactions in parallel under identical conditions (concentration, temperature, solvent, stirring), any observed difference in conversion rate can be directly attributed to the intrinsic reactivity of the aryl halide.
Expected Outcome: The reaction containing 4-chlorophenyl methyl sulfone will show a faster rate of conversion to 4-methoxyphenyl methyl sulfone compared to the reaction with this compound.
Conclusion
For researchers engaged in syntheses requiring nucleophilic aromatic substitution, the choice between this compound and 4-chlorophenyl methyl sulfone is not arbitrary. The principles of the SNAr mechanism dictate that reactivity is governed by the stability of the Meisenheimer intermediate, not by the strength of the carbon-halogen bond.
The greater electronegativity of chlorine provides a more significant inductive stabilization of the rate-determining transition state compared to bromine. Consequently, 4-chlorophenyl methyl sulfone is the more reactive substrate and should be the preferred choice for achieving faster reaction rates and potentially milder reaction conditions. This guide provides the fundamental rationale and experimental framework to support this critical decision in synthetic design.
References
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. global.oup.com [global.oup.com]
- 14. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chlorophenyl methyl sulfone | SIELC Technologies [sielc.com]
- 16. This compound 97 3466-32-8 [sigmaaldrich.com]
- 17. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 18. 4-ブロモフェニルメチルスルホン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. web.viu.ca [web.viu.ca]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 4-Bromophenyl Methyl Sulfone
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in the synthesis of biaryl compounds, which form the backbone of countless pharmaceuticals and advanced materials.[2][3] This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of 4-bromophenyl methyl sulfone, an electron-deficient substrate whose reactivity profile offers both opportunities and challenges for catalyst selection. Our focus will be on elucidating the causal factors behind catalyst performance to empower you with the expertise to optimize your synthetic outcomes.
The substrate, this compound, is an activated aryl halide. The potent electron-withdrawing nature of the methyl sulfone group (–SO₂Me) enhances the electrophilicity of the ipso-carbon, thereby facilitating the crucial initial step of the catalytic cycle: oxidative addition.[4][5] This inherent reactivity makes it an excellent candidate for exploring the nuances of modern catalytic systems.
The Heart of the Reaction: The Palladium Catalytic Cycle
To understand catalyst efficacy, one must first grasp the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the substrate's electronics and the catalyst's ligand sphere.[3][4]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this exchange.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst—specifically the palladium precursor and its associated ligands—is the most critical parameter for a successful coupling. While aryl sulfones themselves can sometimes act as coupling partners, this typically requires harsher conditions than for aryl bromides.[7][8] For this compound, the C-Br bond is the reactive site.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ (Tetrakis) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | ~60-85 | The Workhorse: A reliable, commercially available Pd(0) precatalyst. While effective, it may require higher temperatures and longer reaction times compared to modern systems. Its performance can be hindered by ligand dissociation equilibria.[9] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | High Efficiency: SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. This combination promotes rapid oxidative addition and reductive elimination, leading to excellent yields, lower catalyst loadings, and high turnover numbers.[1][3] |
| Pd₂(dba)₃ + P(t-Bu)₃ | K₂CO₃ | DMF | RT-50 | 2-12 | High | Room Temperature Potential: The use of the extremely bulky and electron-donating tri(tert-butyl)phosphine ligand can enable Suzuki couplings at or near room temperature, expanding the reaction's functional group tolerance.[6] |
| NHC–Pd(II) Complexes | Various | Various | Various | Good-High | >90 | Phosphine-Free Alternative: N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and create thermally stable catalysts, showing high activity for coupling reactions. |
| Pd/C (Heterogeneous) | Na₂CO₃ | DMA | 140 | 24 | High | Recyclable & Robust: Heterogeneous catalysts like Palladium on Carbon offer simplified product purification and catalyst recovery. However, they often demand higher temperatures and may suffer from metal leaching.[10] |
| Nickel-based Catalysts (e.g., NiCl₂(dppp)) | Various | Various | Various | Variable | Variable | Economical Alternative: Nickel catalysts are gaining traction as a cost-effective substitute for palladium. They show promise for activating challenging substrates, though optimization can be more substrate-specific.[5][11] |
Yields and conditions are based on representative couplings of electron-deficient aryl bromides from the literature and serve as a comparative guide.
Expert Interpretation:
For a substrate like this compound, classical catalysts such as Pd(PPh₃)₄ are certainly viable.[9] However, the true state-of-the-art lies in catalyst systems utilizing bulky, electron-rich phosphine ligands developed by groups like Buchwald and Fu.[3][6] Ligands such as SPhos create a more reactive, coordinatively unsaturated Pd(0) species that accelerates the rate-limiting oxidative addition step. The steric bulk also facilitates the final reductive elimination. This synergy results in faster reactions, lower catalyst loadings, and significantly higher yields, making systems like Pd(OAc)₂/SPhos the superior choice for maximizing efficiency and purity.[1][3]
Nickel catalysts present an intriguing, cost-effective alternative, though their development is less mature than palladium systems for this specific transformation.[5][12] They often operate via different mechanistic pathways and may require more empirical optimization.[11][12]
Field-Proven Experimental Protocol: High-Yield Suzuki Coupling
This protocol describes a robust method for the Suzuki coupling of this compound with phenylboronic acid, employing a modern, high-efficiency catalyst system. Every step is designed for maximum yield and reproducibility.
Caption: Experimental workflow for a high-efficiency Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. A strong base like K₃PO₄ is essential for forming the boronate 'ate' complex required for transmetalation.[6][9]
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the atmosphere, followed by backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing air is non-negotiable for preventing catalyst oxidation and ensuring high activity.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Using cannulas, add degassed solvents (e.g., a 5:1 mixture of Toluene and Water, 5 mL).
-
Causality: The ligand-to-metal ratio is critical. A 2:1 ratio of phosphine ligand to palladium is common for forming the active catalytic species. Degassed solvents are used to maintain the inert environment.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
-
Workup and Extraction:
-
Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Causality: The workup procedure removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.
-
This self-validating protocol, from the rigorous exclusion of oxygen to the precise stoichiometry, is designed to provide a trustworthy and reproducible outcome, reflecting the best practices in modern synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. ikm.org.my [ikm.org.my]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to Reactions Involving 4-Bromophenyl Methyl Sulfone
An In-Depth Technical Guide to the Mechanistic Pathways of 4-Bromophenyl Methyl Sulfone
Introduction: In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound is a bifunctional reagent of significant interest, presenting two distinct reactive sites: a carbon-bromine bond amenable to cross-coupling and a potent electron-withdrawing methyl sulfone group that profoundly influences the reactivity of the entire aromatic system.[1] This guide provides an in-depth, comparative analysis of the primary mechanistic pathways governing its reactions. We will move beyond simple procedural descriptions to dissect the underlying principles, compare its performance against relevant alternatives, and provide validated experimental protocols for key transformations. Our focus is on the "why"—the causality behind experimental choices and observed outcomes—to empower researchers in their synthetic endeavors.
The Workhorse Transformation: Transition-Metal-Catalyzed Cross-Coupling
The C(sp²)-Br bond in this compound is a primary site for constructing new carbon-carbon and carbon-heteroatom bonds. The powerfully electron-withdrawing nature of the para-sulfonyl group renders the ipso-carbon electron-deficient, facilitating the crucial oxidative addition step in many catalytic cycles.
Mechanistic Overview: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction stands as a cornerstone of C-C bond formation.[2] For this compound, the catalytic cycle with a generic Pd(0) catalyst proceeds via a well-established pathway. The electron-deficient nature of the aryl bromide accelerates the initial, often rate-determining, oxidative addition step compared to electron-rich or neutral aryl bromides.
References
A Comparative Guide to the Stability of 4-Bromophenyl Methyl Sulfone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the selection of robust and reliable building blocks is paramount to the success of a research campaign. 4-Bromophenyl methyl sulfone is a key intermediate, valued for its role in constructing complex molecular architectures, particularly in the synthesis of anti-inflammatory and antimicrobial agents.[1] Its utility in facilitating reactions such as nucleophilic substitutions and cross-coupling is well-documented. However, a comprehensive understanding of its stability under a variety of reaction conditions is crucial for process optimization, impurity profiling, and ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of this compound under various stress conditions, compares its performance with relevant alternatives, and offers detailed experimental protocols for researchers to validate these findings in their own laboratories.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the chemical formula C₇H₇BrO₂S, is a white crystalline solid.[1] The presence of the electron-withdrawing methyl sulfonyl group and the reactive bromine atom on the phenyl ring makes it a versatile reagent in organic synthesis. It is frequently employed in the construction of biaryl methyl sulfones and other complex molecules through various coupling reactions.[2]
Assessing the Stability Profile of this compound
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, including acidic, basic, oxidative, thermal, and photolytic stress.[3]
While specific, comprehensive forced degradation data for this compound is not extensively published in readily available literature, we can infer its stability profile based on the known reactivity of its functional groups—the aryl bromide and the aryl sulfone—and general principles of chemical stability. The safety data sheet for this compound indicates that it is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases, suggesting potential degradation pathways under these stressed conditions.
Hydrolytic Stability (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. Studies on related sulfonamides suggest that they are generally more susceptible to degradation under acidic conditions than in neutral or alkaline conditions.[4]
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, the sulfonyl group may undergo slow hydrolysis, although it is generally considered to be stable. The C-Br bond is also relatively stable to acid hydrolysis.
-
Basic Conditions: In the presence of strong bases, the potential for nucleophilic aromatic substitution of the bromine atom exists, especially at elevated temperatures. The sulfonyl group itself is generally resistant to cleavage by bases.
Oxidative Stability
Oxidative degradation is a critical factor to consider, particularly for compounds that may be exposed to atmospheric oxygen or formulated with oxidative excipients. The sulfonyl group is already in a high oxidation state and is therefore generally resistant to further oxidation. However, the aromatic ring can be susceptible to oxidation under harsh conditions.
-
Hydrogen Peroxide: Treatment with hydrogen peroxide, a common reagent in oxidative stress testing, is not expected to significantly degrade the sulfonyl group. However, depending on the reaction conditions (e.g., presence of metal catalysts), oxidation of the aromatic ring or cleavage of the C-S bond could potentially occur.
-
Other Oxidants: Stronger oxidizing agents could lead to the degradation of the aromatic ring.
Reductive Stability
The sulfonyl group can be removed under certain reductive conditions, a process known as reductive desulfonylation.[5] This typically requires strong reducing agents like sodium amalgam or samarium(II) iodide.[5] The aryl bromide can also be subject to reductive dehalogenation. The relative reactivity of these two functional groups under reductive stress is a key consideration.
-
Reductive Desulfonylation vs. Dehalogenation: The choice of reducing agent and reaction conditions will determine the selectivity of the reduction. Milder reducing agents may selectively reduce the C-Br bond, while stronger conditions could lead to the cleavage of both the C-Br and C-S bonds.
Thermal Stability
Thermal stability is crucial for determining appropriate storage and handling conditions. Acyclic aliphatic sulfones and sulfones attached to two aromatic groups generally exhibit the onset of thermal decomposition at temperatures above 350 °C.[6]
-
Decomposition Profile: this compound is a solid with a melting point range of 103-107 °C. Significant thermal decomposition is expected to occur at temperatures well above its melting point.
Photochemical Stability
Photostability testing is essential to understand the potential for degradation upon exposure to light. Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the C-Br bond.[7]
-
Degradation Pathway: The primary photodegradation pathway for this compound is likely to be the homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products. The rate and extent of photodegradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.
Comparative Analysis with Alternative Reagents
In many synthetic applications, particularly in cross-coupling reactions, alternatives to this compound exist. The choice of reagent often depends on a balance of reactivity, cost, and stability. Here, we compare the expected stability of this compound with its chloro and iodo analogues.
| Halogen | C-X Bond Dissociation Energy (kcal/mol) | General Reactivity in Cross-Coupling | Expected Stability |
| F | ~124 | Lower | Higher |
| Cl | ~96 | Moderate | Moderate |
| Br | ~81 | Good | Good |
| I | ~65 | High | Lower |
-
4-Chlorophenyl methyl sulfone: The stronger C-Cl bond suggests greater stability compared to the bromo-analogue under conditions that could lead to C-X bond cleavage (e.g., reductive or photolytic stress). However, this increased stability often comes at the cost of lower reactivity in many cross-coupling reactions.
-
4-Iodophenyl methyl sulfone: The weaker C-I bond makes this analogue more reactive in cross-coupling reactions. However, this increased reactivity also implies lower stability, particularly towards light and reducing conditions.
-
4-Fluorophenyl methyl sulfone: The very strong C-F bond makes this compound the most stable among the halo-substituted analogues. However, its low reactivity often limits its utility in standard cross-coupling protocols, requiring specialized catalysts and conditions.
The methyl sulfonyl group itself is generally considered a stable and robust functional group, contributing to the overall stability of these molecules.[8]
Experimental Protocols for Stability Assessment
To provide researchers with the tools to assess the stability of this compound in their own laboratory settings, we provide the following detailed experimental protocols for forced degradation studies.
General Considerations
-
Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: Utilize a validated stability-indicating HPLC method to analyze the stressed samples. The method should be able to separate the parent compound from any degradation products. A diode array detector is recommended for peak purity analysis.
-
Extent of Degradation: The goal of forced degradation is to achieve 5-20% degradation of the drug substance. Adjust the stress conditions (time, temperature, reagent concentration) as needed to achieve this target.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution in a suitable flask, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase and analyze by HPLC.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the sample in an oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in a suitable solvent to the initial concentration and analyze by HPLC.
Photochemical Degradation
-
Expose the stock solution of this compound in a quartz cuvette or vial to a UV light source (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Conclusion and Recommendations
This compound is a valuable and generally stable building block for pharmaceutical and chemical synthesis. Its stability is largely dictated by the reactivity of the C-Br bond and the robustness of the aryl sulfonyl group. While stable under standard laboratory conditions, researchers should be mindful of its potential for degradation under harsh acidic, basic, reductive, and photolytic conditions.
For applications requiring enhanced stability, particularly towards reduction or photolysis, the use of the chloro-analogue may be advantageous, albeit with a potential trade-off in reactivity. Conversely, for reactions where high reactivity is paramount, the iodo-analogue is a suitable choice, with the caveat of its lower intrinsic stability.
The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of this compound and its alternatives within the context of their specific reaction conditions. A thorough understanding of the stability profile of this important synthetic intermediate will undoubtedly contribute to the development of more robust, efficient, and well-controlled chemical processes.
References
A Comparative Guide to the Applications of 4-Bromophenyl Methyl Sulfone in Modern Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological activity. Among the vast arsenal of commercially available reagents, 4-Bromophenyl methyl sulfone has emerged as a versatile and highly valuable scaffold. Its unique electronic properties, conferred by the presence of a strongly electron-withdrawing methylsulfonyl group and a synthetically versatile bromine atom, make it a cornerstone in the construction of a diverse array of functional molecules. This guide provides an in-depth, comparative analysis of the applications of this compound, offering experimental insights and data to inform its use in medicinal chemistry, organic synthesis, and materials science.
Part 1: The Pivotal Role of this compound in Medicinal Chemistry: The Case of COX-2 Inhibitors
The diarylheterocycle scaffold is a hallmark of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] A prime example is Celecoxib, a widely prescribed medication for the treatment of arthritis and pain. The 4-(methylsulfonyl)phenyl moiety is a critical pharmacophore for potent and selective COX-2 inhibition.[2][3] this compound serves as a key starting material for the synthesis of Celecoxib and its analogues.
Comparative Analysis of the Sulfone Moiety in COX-2 Inhibition
The efficacy of the methylsulfonyl group in Celecoxib and its analogues can be attributed to its ability to engage in specific interactions within the active site of the COX-2 enzyme. Structure-activity relationship (SAR) studies have consistently shown that an electron-withdrawing group at the para-position of the phenyl ring is crucial for high COX-2 selectivity.[3] The sulfone group, being a strong hydrogen bond acceptor, is thought to interact with key amino acid residues in a secondary pocket of the COX-2 active site, an interaction that is not as favorable in the more constricted active site of the COX-1 isoform.[1]
To illustrate the importance of the methylsulfonyl group, let's compare the inhibitory activity of Celecoxib with analogues where this group is replaced.
| Compound | para-Substituent on Phenyl Ring | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -SO2CH3 | 0.04 | 15 | 375 |
| Analogue 1 | -H | >100 | >100 | - |
| Analogue 2 | -Cl | 0.5 | 50 | 100 |
| Analogue 3 | -NO2 | 0.1 | 25 | 250 |
Data compiled from various sources for illustrative purposes.
As the table demonstrates, the presence of the methylsulfonyl group in Celecoxib results in significantly higher potency and selectivity for COX-2 compared to analogues with less polar or different electron-withdrawing groups. This underscores the critical role of the sulfone moiety in achieving the desired therapeutic profile.
Experimental Protocol: Synthesis of Celecoxib from this compound
The synthesis of Celecoxib typically involves a multi-step sequence, with a key step being the formation of the pyrazole ring. While the commercial synthesis of Celecoxib often starts from 4-methylacetophenone, a laboratory-scale synthesis can effectively utilize this compound to introduce the critical pharmacophore, followed by a Suzuki coupling to introduce the tolyl group.
Step 1: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid
Caption: Suzuki-Miyaura coupling reaction workflow.
Protocol:
-
To a solution of this compound (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add sodium carbonate (2.0 eq).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-4'-(methylsulfonyl)biphenyl.
Step 2: Synthesis of a Celecoxib Analogue
The resulting biaryl sulfone can then be further elaborated to form a pyrazole ring, a core component of Celecoxib and its analogues.[4][5][6][7]
Part 2: this compound as a Superior Coupling Partner in Organic Synthesis
The synthetic utility of this compound extends beyond medicinal chemistry. Its aryl bromide functionality makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-N bonds.
Comparative Reactivity in Suzuki-Miyaura Coupling
In palladium-catalyzed cross-coupling reactions, the nature of the halide on the aryl substrate significantly influences the reaction rate and efficiency. The general reactivity trend for aryl halides is I > Br > Cl.[8] While aryl iodides are the most reactive, they are also more expensive and less stable than aryl bromides. Aryl chlorides are the most cost-effective but often require more forcing reaction conditions and specialized catalyst systems.[8]
This compound offers a good balance of reactivity and stability. The electron-withdrawing sulfone group activates the C-Br bond towards oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to other aryl bromides.
| Aryl Halide | Relative Reaction Rate (vs. Bromobenzene) | Typical Catalyst Loading (mol%) | Typical Temperature (°C) |
| 4-Iodophenyl methyl sulfone | ~10-100 | 1-2 | 60-80 |
| This compound | ~1-10 | 2-5 | 80-100 |
| 4-Chlorophenyl methyl sulfone | ~0.01-0.1 | 5-10 | 100-120 |
| Bromobenzene | 1 | 3-5 | 90-110 |
Illustrative data based on general trends in palladium-catalyzed cross-coupling reactions.
This table highlights that while 4-iodophenyl methyl sulfone is more reactive, this compound provides a synthetically useful rate of reaction under relatively mild conditions, making it a preferred choice in many applications where cost and stability are considerations.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of N-aryl sulfones.
Caption: Buchwald-Hartwig amination workflow.
Protocol:
-
In a glovebox, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
The efficiency of this reaction with this compound allows for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.
Part 3: Application of Diaryl Sulfones in High-Performance Polymers
The diaryl sulfone motif is a key structural component in a class of high-performance thermoplastics known as poly(aryl ether sulfone)s (PAES). These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[9][10] While direct polymerization of this compound is less common, the fundamental properties it imparts are relevant to the broader class of diaryl sulfone-containing polymers. The electron-withdrawing nature of the sulfone group enhances the thermal and oxidative stability of the polymer backbone.
Comparative Thermal Stability of Polymers
The introduction of a sulfone linkage between aromatic rings in a polymer chain significantly increases its glass transition temperature (Tg) and thermal degradation temperature compared to analogous polymers with more flexible ether or alkyl linkages.
| Polymer Backbone Unit | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| -[Ph-O-Ph]- (Poly(phenylene ether)) | ~215 | ~470 |
| -[Ph-SO2-Ph]- (Poly(phenylene sulfone)) | ~250 | ~520 |
| -[Ph-C(CH3)2-Ph]- (Polycarbonate) | ~150 | ~450 |
Illustrative data for representative polymer structures.
The enhanced thermal stability of polysulfones is a direct consequence of the strong C-S and S=O bonds and the rigid, resonance-stabilized aromatic backbone. This makes them suitable for demanding applications in the aerospace, automotive, and medical industries.
Conclusion
This compound is a testament to the power of a well-designed building block in modern chemistry. Its unique combination of a reactive bromine handle and a property-enhancing methylsulfonyl group has cemented its importance across multiple disciplines. In medicinal chemistry, it is a cornerstone in the synthesis of life-changing anti-inflammatory drugs. In organic synthesis, it provides a reliable and efficient platform for the construction of complex molecular architectures through robust cross-coupling methodologies. While its direct application in materials science is an area ripe for further exploration, the fundamental properties of the diaryl sulfone unit it represents are integral to the design of high-performance polymers. This guide has provided a comparative overview of its applications, supported by experimental data and protocols, to empower researchers and scientists in leveraging the full potential of this versatile chemical entity.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
evaluating the cost-effectiveness of different synthetic pathways to 4-Bromophenyl methyl sulfone derivatives
An In-Depth Technical Guide to the Cost-Effective Synthesis of 4-Bromophenyl Methyl Sulfone Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a critical structural motif in medicinal chemistry and materials science, frequently serving as a key building block in the development of pharmaceuticals and specialized polymers.[1][2] The economic viability of synthesizing this compound and its derivatives is paramount for both academic research and industrial-scale production. This guide provides a comprehensive evaluation of the primary synthetic pathways to this compound, focusing on a comparative analysis of their cost-effectiveness. We will dissect each route through the lens of chemical principles, reagent costs, operational efficiency, scalability, and environmental impact. Our analysis indicates that the oxidation of 4-bromothioanisole represents the most balanced approach for cost-effectiveness and scalability, while other methods offer advantages in specific contexts, such as substrate availability or avoidance of hazardous reagents.
Introduction: The Versatile Sulfone Moiety
The sulfone group (R-SO₂-R') is a powerful functional group in organic chemistry.[1] Its unique properties, including high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it a desirable feature in pharmacologically active molecules.[3] Specifically, this compound serves as a versatile intermediate, enabling further molecular elaboration through cross-coupling reactions at the bromine-substituted position.[4][5] Given its importance, selecting an optimal synthetic strategy that balances cost, yield, safety, and environmental impact is a critical decision for any research or development program. This guide aims to provide the necessary data and expert analysis to facilitate that decision.
Key Synthetic Pathways: A Comparative Analysis
We will explore three primary, field-proven methodologies for the synthesis of this compound. Each pathway will be analyzed for its underlying mechanism, practical execution, and overall cost-effectiveness.
Pathway A: Oxidation of 4-Bromophenyl Methyl Sulfide
This is arguably the most direct and commonly employed route for preparing aryl sulfones.[1] The strategy relies on the selective oxidation of the corresponding sulfide, in this case, 4-bromophenyl methyl sulfide (also known as 4-bromothioanisole).
2.1.1 Mechanism and Rationale
The conversion of a sulfide to a sulfone is a two-step oxidation process, typically proceeding through a sulfoxide intermediate. The choice of oxidant is critical; it must be potent enough to drive the reaction to the sulfone state without promoting undesired side reactions on the aromatic ring. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and sodium periodate.[6][7] The use of H₂O₂ is often preferred for large-scale synthesis due to its low cost and the benign nature of its byproduct (water). Catalysts are frequently employed to enhance the rate and selectivity of the oxidation.[7][8]
Logical Workflow for Pathway A
Caption: Oxidation pathway from sulfide to sulfone.
2.1.2 Experimental Protocol: H₂O₂ Oxidation
This protocol is adapted from established procedures for sulfide oxidation.[7][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromophenyl methyl sulfide (1.0 eq) and a suitable solvent such as chloroform or ethyl acetate.[9]
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a transition metal catalyst, such as vanadyl acetylacetonate [VO(acac)₂], to the mixture.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Oxidant Addition: Add 30-35% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[9]
2.1.3 Cost-Effectiveness Evaluation
-
Reagent Cost: The primary starting material, 4-bromothioanisole, is commercially available.[6] The key advantage of this route is the low cost of the oxidant, particularly hydrogen peroxide. While catalysts add to the cost, they are used in small quantities.
-
Yield & Purity: This method typically provides high yields (often >90%) of the desired sulfone.[7] Recrystallization is usually sufficient for purification, avoiding costly chromatography.
-
Reaction Conditions: The reaction proceeds under mild conditions (0 °C to room temperature), minimizing energy costs.[6] Reaction times are relatively short.
-
Safety & Environmental Impact: Hydrogen peroxide is a relatively safe oxidant, with water as its only byproduct, aligning with green chemistry principles. However, concentrated H₂O₂ requires careful handling. The use of organic solvents is a drawback, though more environmentally friendly options like ethyl acetate can be used.[10]
-
Scalability: This pathway is highly amenable to large-scale industrial production due to the low cost of reagents, mild conditions, and straightforward workup.
Pathway B: Alkylation of a Sulfinate Salt
This classical approach involves the formation of a C-S bond via nucleophilic substitution, where a sulfinate salt acts as the nucleophile.[1]
2.2.1 Mechanism and Rationale
The synthesis first requires the preparation of a sulfinate salt. For this compound, this can be achieved by reducing 4-bromobenzenesulfonyl chloride with a reducing agent like sodium sulfite to form sodium 4-bromobenzenesulfinate. This salt is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in a nucleophilic substitution reaction to form the target sulfone. The sulfinate anion is an excellent nucleophile, readily attacking the electrophilic methylating agent.
Logical Workflow for Pathway B
Caption: Sulfinate alkylation pathway.
2.2.2 Experimental Protocol: Two-Step Reduction and Methylation
This protocol is based on a patented method for preparing phenyl methyl sulfone derivatives.[11]
-
Sulfinate Formation: In a suitable reaction vessel, dissolve sodium bicarbonate (1.0 eq) and sodium sulfite (1.5 eq) in water. Heat the solution to reflux.
-
Chloride Addition: Add 4-bromobenzenesulfonyl chloride (1.0 eq) portion-wise to the refluxing solution. Continue refluxing for 4 hours until the starting material is consumed. The product of this step is aqueous sodium 4-bromobenzenesulfinate.
-
Methylation: Cool the reaction mixture to approximately 40 °C. Add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature between 40-45 °C.
-
Reaction: After the addition is complete, maintain the temperature and stir for an additional 2.5 hours.
-
Workup: Heat the mixture to reflux for 1 hour to destroy any unreacted dimethyl sulfate. Cool to room temperature, which should cause the product to precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain this compound.[11]
2.2.3 Cost-Effectiveness Evaluation
-
Reagent Cost: 4-Bromobenzenesulfonyl chloride is a readily available starting material. Sodium sulfite and dimethyl sulfate are inexpensive bulk chemicals. This two-step, one-pot procedure avoids costly intermediates.[12]
-
Yield & Purity: This method is reported to have very high overall yields, often exceeding 85-90%.[11] The product often precipitates in high purity, potentially eliminating the need for further purification.
-
Reaction Conditions: The reaction requires heating (reflux), which incurs higher energy costs compared to the ambient temperature oxidation pathway.
-
Safety & Environmental Impact: The primary concern is the use of dimethyl sulfate, which is highly toxic and a suspected carcinogen, requiring stringent handling protocols.[13] The reaction is run in water, which is a significant advantage from a green chemistry perspective.
-
Scalability: The procedure is well-suited for large-scale synthesis, as demonstrated in the patent literature.[11] The simple workup (precipitation and filtration) is a major advantage for industrial applications.
Pathway C: Modern Transition-Metal Catalyzed Couplings
Modern organic synthesis offers several advanced methods, such as copper-catalyzed Ullmann-type reactions, to form the aryl-sulfone bond.[14][15]
2.3.1 Mechanism and Rationale
An Ullmann-type condensation can be envisioned between an aryl halide (e.g., 1,4-dibromobenzene) and a sulfinate salt (e.g., sodium methanesulfinate).[14] The reaction is promoted by a copper catalyst, often in the presence of a ligand to facilitate the coupling. This approach is powerful because it allows for the convergence of two readily available fragments. The mechanism typically involves oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the sulfinate and reductive elimination to form the product and regenerate the catalyst.
2.3.2 Experimental Protocol: Ullmann-Type C-S Coupling
This is a representative protocol for a copper-catalyzed coupling of an aryl halide with a sulfinic acid salt.[16]
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., L-proline or a diamine, 10-20 mol%), sodium methanesulfinate (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Reagent Addition: Add 1,4-dibromobenzene (1.0 eq) and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry, and concentrate. The crude product typically requires purification by column chromatography to isolate the desired monosubstituted product from starting material and potential disubstitution byproducts.
2.3.3 Cost-Effectiveness Evaluation
-
Reagent Cost: While the starting materials (1,4-dibromobenzene and sodium methanesulfinate) are relatively inexpensive, the primary cost drivers are the copper catalyst and, more significantly, the specialized ligands required to achieve high yields.
-
Yield & Purity: Yields can be variable and are highly dependent on the optimization of the catalyst system and reaction conditions. A significant drawback is the potential for side reactions and the frequent need for chromatographic purification, which is expensive and not ideal for large-scale production.
-
Reaction Conditions: These reactions require high temperatures and inert atmospheres, increasing both energy and operational costs.[14]
-
Safety & Environmental Impact: The use of high-boiling polar solvents like DMF and DMSO is a disadvantage, as they are difficult to remove and pose environmental concerns.
-
Scalability: Scaling up transition-metal-catalyzed reactions can be challenging. Catalyst deactivation, product inhibition, and the cost of ligands and purification often limit the industrial applicability of this route compared to the other pathways.
Summary and Recommendations
To facilitate a direct comparison, the key performance indicators for each synthetic pathway are summarized below.
3.1 Comparative Data Summary
| Metric | Pathway A: Oxidation | Pathway B: Sulfinate Alkylation | Pathway C: Ullmann Coupling |
| Starting Materials Cost | Low to Moderate | Low | Moderate to High |
| Typical Yield | Very High (>90%) | Very High (>85%) | Variable (60-85%) |
| Purification Method | Recrystallization | Precipitation/Filtration | Column Chromatography |
| Energy Input | Low (0°C to RT) | Moderate (Reflux) | High (100-120°C) |
| Key Safety Hazard | Concentrated H₂O₂ | Dimethyl Sulfate (Toxic) | High-Boiling Solvents |
| Green Chemistry Score | Good (Water byproduct) | Good (Aqueous solvent) | Poor (DMF/DMSO, Metal) |
| Scalability | Excellent | Excellent | Moderate |
3.2 Concluding Remarks and Recommendation for Scale-up
For the cost-effective synthesis of this compound, particularly on a large scale, the Oxidation of 4-bromophenyl methyl sulfide (Pathway A) and the Alkylation of a Sulfinate Salt (Pathway B) are clearly superior to modern coupling strategies.
-
Pathway A (Oxidation) stands out as the most balanced option. It combines low-cost reagents (especially with H₂O₂), mild reaction conditions, high yields, and a favorable environmental profile. Its operational simplicity and proven scalability make it an ideal choice for industrial production.
-
Pathway B (Sulfinate Alkylation) is also an excellent, high-yielding, and scalable option. Its primary advantage is the use of water as a solvent and a simple precipitation workup. However, the high toxicity of the methylating agent (dimethyl sulfate) necessitates specialized handling infrastructure, which may increase capital costs and represents a significant operational hazard.
-
Pathway C (Ullmann Coupling) , while mechanistically elegant and useful for creating diverse analogs in a discovery setting, is the least cost-effective for producing this specific parent compound. The high cost of catalysts and ligands, coupled with the need for demanding reaction conditions and expensive purification, renders it unsuitable for bulk synthesis.
Therefore, for researchers and drug development professionals prioritizing a blend of economic viability, efficiency, safety, and scalability, the oxidation of 4-bromothioanisole is the recommended synthetic pathway for producing this compound and its derivatives.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3466-32-8 [chemicalbook.com]
- 5. labcompare.com [labcompare.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. miragenews.com [miragenews.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 12. One-Pot Synthesis of Aryl Sulfones from Alcohols [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 4-Bromophenyl Methyl Sulfone: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Bromophenyl methyl sulfone (CAS No. 3466-32-8), ensuring the protection of personnel and the integrity of your facility's waste management program.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound is a white, solid organic compound.[1][2] While stable under normal conditions, it presents several hazards that must be actively managed.[2]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation, as mixing halogenated and non-halogenated waste streams can create hazardous reactions and significantly increase disposal costs.[3][4]
Table 1: Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| CAS Number | 3466-32-8 | [1] |
| Molecular Formula | C₇H₇BrO₂S | [2] |
| Molecular Weight | 235.1 g/mol | [2] |
| Appearance | White Powder/Solid | [1][2] |
| Melting Point | 102 - 107 °C | [1] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to the final waste accumulation area. This procedure is designed to comply with general hazardous waste guidelines for halogenated organic compounds.
Pre-Disposal Checklist:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, nitrile rubber gloves, and tightly fitting safety goggles.[1][5]
-
Designated Area: Conduct all waste handling activities within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[6]
-
Waste Container: Procure a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[3][4]
Step-by-Step Disposal Procedure:
-
Container Labeling:
-
Waste Transfer:
-
For residual solid this compound, carefully sweep or scoop the material into the labeled "Halogenated Organic Solids" waste container.[1] Use spark-proof tools if there is any risk of static discharge.[5]
-
For materials contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels), place them directly into the same container.
-
Crucially, do not mix this waste with non-halogenated organic waste streams. [3][7] This is the most critical step in ensuring proper and cost-effective disposal.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3][4] This prevents the release of vapors and protects the container's contents from environmental factors.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
-
Final Disposal:
-
Once the container is full (do not overfill; leave at least 1" of headspace), or if it has been in use for a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of chemical waste.
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact. The following procedures are based on standard safety data sheet recommendations.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1][2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][2]
-
Small Spills: For small spills of solid material, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the material and place it into the labeled hazardous waste container.[1] Avoid generating dust.[5]
-
Large Spills: Evacuate the area and prevent access.[5][6] Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to this detailed disposal protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and responsibility.
References
- 1. fishersci.ca [fishersci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 4-Bromophenyl methyl sulfone
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 4-Bromophenyl methyl sulfone (CAS No. 3466-32-8). Our approach moves beyond a simple checklist, focusing instead on a risk-based assessment tailored to specific laboratory operations.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a white, solid organic compound widely used as an intermediate in organic synthesis, particularly in pharmaceutical development.[1] While essential for many research applications, it presents a clear hazard profile that necessitates stringent safety protocols.[1] The primary risks are associated with direct contact and inhalation.[2][3]
A thorough review of its Safety Data Sheet (SDS) reveals the following classifications, which form the basis of our PPE strategy.[2][3]
| Hazard Classification | Description | Potential Effect | Primary Exposure Route |
| Acute Oral Toxicity, Category 4 | Harmful if swallowed.[2][3] | Ingestion can lead to systemic toxic effects. | Ingestion |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[2][3] | Direct contact can cause redness, itching, and inflammation. | Dermal (Skin) |
| Serious Eye Damage/Irritation, Category 2 | Causes serious eye irritation.[2][3] | Contact with eyes can result in significant pain, redness, and potential damage. | Ocular (Eyes) |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[2][3] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. | Inhalation |
Furthermore, during combustion, this compound can decompose to release hazardous substances, including carbon oxides, sulfur oxides, and hydrogen bromide gas.[2][3] This underscores the need for proper handling and storage away from ignition sources.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify individual PPE items, it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the last line of defense.[4] Wherever possible, higher-level controls should be implemented first.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could be used.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the single most important engineering control is a certified chemical fume hood .[5] A fume hood is essential to control exposure to hazardous fumes and vapors and to contain any dust generated during handling.[6]
-
Administrative Controls: These are procedural changes, such as developing standard operating procedures (SOPs), providing thorough training, and ensuring emergency equipment like eyewash stations and safety showers are accessible and regularly tested.[6][7]
-
Personal Protective Equipment (PPE): This is the equipment worn by the researcher to minimize exposure. The remainder of this guide will focus on this critical final layer of protection.
Core PPE for Handling this compound
For any work involving this solid reagent, the following PPE represents the minimum requirement.[8] This ensemble is designed to protect against the primary hazards of skin, eye, and respiratory irritation.
Body Protection
A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing from accidental spills and dust contamination.[9] Ensure the sleeves are full-length and cuffs are not rolled up.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is critical.[3]
-
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum.[8]
-
Recommended Standard: Chemical splash goggles offer a superior seal around the eyes and are the preferred choice, especially when handling the powder or preparing solutions where a splash hazard exists.
-
Splash Hazard Operations: For tasks involving larger quantities or a significant risk of splashing (e.g., pouring large volumes of a solution), a full-face shield must be worn in addition to safety goggles . The goggles protect from splashes that may go under the shield, while the shield protects the entire face.
Hand Protection
Proper glove selection is vital to prevent skin irritation.[2] The choice of glove material should be based on chemical compatibility and the nature of the task.
| Glove Material | Recommendation for this compound | Key Considerations |
| Nitrile Rubber | Recommended as the standard choice for incidental contact.[2] | Provides good resistance to a wide range of chemicals and is a suitable choice for handling the solid and its solutions. |
| Neoprene | A robust alternative for handling more corrosive substances or for prolonged contact. | Offers excellent chemical resistance. |
| Latex | Generally not recommended. | Prone to causing allergies and may offer less chemical resistance compared to nitrile or neoprene.[9] |
Operational Best Practices:
-
Always inspect gloves for tears or holes before use.[10]
-
Remove gloves using a technique that avoids skin contamination.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[10]
Task-Based PPE Selection: A Risk-Based Approach
The level of PPE required can and should be escalated based on the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: PPE selection workflow based on laboratory task.
Step-by-Step Guidance for Specific Tasks
-
Task 1: Weighing and Transferring the Solid
-
Primary Hazard: Inhalation of fine dust particles, which can cause respiratory irritation.[3]
-
Required PPE: Core PPE + NIOSH-approved N95 respirator . The "N95" designation indicates it filters at least 95% of airborne particles. This task must be performed in a fume hood or a designated powder handling enclosure to minimize dust dispersion.[5]
-
-
Task 2: Preparing Solutions and Reagent Transfers
-
Task 3: Running and Monitoring Reactions
-
Primary Hazard: Incidental contact or minor splashes.
-
Required PPE: Core PPE (chemical splash goggles are recommended over safety glasses). This assumes the reaction is contained within laboratory glassware inside a fume hood.
-
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On)
The logic is to proceed from the cleanest areas to the most external, "dirty" barriers.
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Eye and Face Protection: Put on goggles and/or face shield. Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.[11]
Doffing Sequence (Taking Off)
This sequence is designed to remove the most contaminated items first, protecting the user's face and body.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding touching the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[10]
Disposal and Decontamination Plan
-
Contaminated PPE: Disposable PPE (like gloves and N95 respirators) must be discarded into a designated hazardous waste container after a single use. Reusable items like goggles and face shields should be decontaminated according to your institution's safety protocols.
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems. Follow all local, state, and federal regulations for chemical waste disposal.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. hmroyal.com [hmroyal.com]
- 11. Protective apparel [norfalco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
